boc-hyp-oet
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDZSAWTQOEHX-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of Boc-Hyp-OEt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and synthesis of N-tert-Butoxycarbonyl-(2S,4R)-4-hydroxyproline ethyl ester, commonly referred to as Boc-Hyp-OEt. This compound is a valuable proline derivative utilized in peptide synthesis and the development of novel therapeutics.[1]
Chemical Structure and Properties
This compound is a derivative of the amino acid hydroxyproline, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group. The presence of the Boc protecting group enhances its stability and solubility, making it a versatile building block in both solution-phase and solid-phase peptide synthesis.
The fundamental structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the 4-position and an ethyl ester at the 2-position. The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring.
Molecular Structure Diagram:
References
Synthesis of N-Boc-4-trans-hydroxy-L-proline Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester, a valuable chiral building block in the development of novel pharmaceuticals. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the efficient and reliable preparation of this compound.
Introduction
N-Boc-4-trans-hydroxy-L-proline ethyl ester, also known as Boc-Hyp-OEt, is a protected derivative of the non-essential amino acid hydroxyproline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures. Its rigid pyrrolidine ring and the hydroxyl functionality offer unique conformational constraints and a site for further functionalization, making it an attractive component in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.
The synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester is typically achieved through a two-step process involving the protection of the amino group of 4-trans-hydroxy-L-proline, followed by the esterification of the carboxylic acid. Alternatively, the esterification can be performed prior to the Boc-protection. This guide will focus on the former, a widely employed and efficient strategy.
Synthetic Pathway Overview
The most common and reliable synthetic pathway to N-Boc-4-trans-hydroxy-L-proline ethyl ester involves two key transformations:
-
N-Boc Protection: The secondary amine of 4-trans-hydroxy-L-proline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This step yields N-Boc-4-trans-hydroxy-L-proline.
-
Ethyl Esterification: The carboxylic acid of the Boc-protected intermediate is then esterified to the corresponding ethyl ester using an ethylating agent, such as ethyl iodide, in the presence of a base.
This sequence ensures high yields and minimizes side reactions, providing the target compound with good purity.
Caption: Synthetic workflow for N-Boc-4-trans-hydroxy-L-proline ethyl ester.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two-step synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester. The data is compiled from analogous and established procedures.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. N-Boc Protection | 4-trans-hydroxy-L-proline | (Boc)₂O, NaOH | Dioxane/Water | Room Temp | 24 | ~90 |
| 2. Ethyl Esterification | N-Boc-4-trans-hydroxy-L-proline | Ethyl Iodide, K₂CO₃ | DMF | 0 to RT | 15 | ~100[1] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester.
Step 1: Synthesis of N-Boc-4-trans-hydroxy-L-proline
This procedure outlines the protection of the amino group of 4-trans-hydroxy-L-proline using di-tert-butyl dicarbonate.
Materials:
-
4-trans-hydroxy-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 6N
-
Sodium chloride (NaCl)
-
Water
Procedure:
-
A suspension of 20.0 g (0.152 mol) of trans-4-hydroxy-L-proline and 38.0 g (0.174 mol) of di-tert-butyl dicarbonate in 250 ml of dioxane is prepared in a suitable reaction vessel.[2]
-
To this suspension, 350 ml of 1N NaOH is added gradually.[2]
-
The reaction mixture is stirred at room temperature for 24 hours.[2]
-
The mixture is then concentrated in vacuo to a volume of approximately 200 ml.[2]
-
The concentrated solution is diluted with 750 ml of H₂O.
-
The aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.
-
The aqueous solution is then acidified with 6N HCl and saturated with NaCl before being extracted with ethyl acetate (2x).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated in vacuo to yield N-Boc-4-trans-hydroxy-L-proline as a solid.
Step 2: Synthesis of N-Boc-4-trans-hydroxy-L-proline Ethyl Ester
This procedure describes the esterification of N-Boc-4-trans-hydroxy-L-proline to its ethyl ester. This protocol is adapted from a similar procedure for a Cbz-protected analogue.
Materials:
-
N-Boc-4-trans-hydroxy-L-proline
-
Ethyl iodide (EtI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-4-trans-hydroxy-L-proline (e.g., 7.33 mmol) in dry DMF (10 ml) at 0°C, add anhydrous potassium carbonate (1.1 eq, 8.07 mmol).
-
To this mixture, add ethyl iodide (2.0 eq, 14.67 mmol).
-
Allow the temperature of the reaction mixture to rise to room temperature and continue stirring for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (25 ml) and extract with ethyl acetate (5 x 25 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude N-Boc-4-trans-hydroxy-L-proline ethyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Logical Relationships in the Synthetic Process
The following diagram illustrates the logical progression and key transformations in the synthesis of the target compound.
Caption: Logical flow of the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester.
This technical guide provides a solid foundation for the synthesis of N-Boc-4-trans-hydroxy-L-proline ethyl ester. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
An In-depth Technical Guide on the Core Mechanism of Boc-Hyp-OEt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the role and mechanism of action of N-α-tert-Butyloxycarbonyl-4-hydroxyproline ethyl ester (Boc-Hyp-OEt) and its related derivatives in the context of peptide synthesis. The focus is on the chemical principles and practical application within the framework of solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain anchored to an insoluble resin support.[] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach characterized by the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable groups, such as benzyl ethers and esters, for the protection of amino acid side chains.[2][3]
The synthesis is a cyclical process, proceeding from the C-terminus to the N-terminus, with each cycle comprising four main steps:[2]
-
Nα-Boc Deprotection: The Boc group is removed from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).
-
Amino Acid Coupling: The incoming Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain, forming a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
The Role and "Mechanism of Action" of Boc-Hydroxyproline Derivatives
Hydroxyproline (Hyp) is a critical non-standard amino acid, essential for the structural stability of collagen, the most abundant protein in mammals. The incorporation of Hyp into synthetic peptides is crucial for creating collagen mimetics and other biologically active peptides. Boc-Hyp-OH and its esterified forms like this compound serve as the building blocks for introducing this residue during Boc-SPPS. While this compound is primarily suited for solution-phase synthesis, the principles of its reactivity are directly applicable to the use of its free acid counterpart, Boc-Hyp-OH, in SPPS.
Chemical Workflow of Boc-Hyp-OH Incorporation
The "mechanism of action" for Boc-Hyp-OH in SPPS is not a biological one but rather a sequence of chemical transformations that enable its incorporation into a growing peptide chain.
Step 1: Nα-Boc Deprotection of the Resin-Bound Peptide The cycle begins with the removal of the Boc protecting group from the peptide-resin. This is achieved by treatment with a solution of TFA in dichloromethane (DCM). The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine as a TFA salt.
Caption: Mechanism of Nα-Boc deprotection using trifluoroacetic acid (TFA).
Step 2: Neutralization The protonated N-terminus must be converted to a free amine to act as a nucleophile in the subsequent coupling step. This is accomplished by washing the resin with a solution of a hindered base, typically 10% DIEA in DCM.
Step 3: Activation and Coupling of Boc-Hyp-OH The incoming Boc-Hyp-OH is activated to facilitate peptide bond formation. This involves converting its carboxylic acid into a more reactive species. Common activation methods include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the peptide's N-terminal amine or be converted to a more stable active ester with additives like 1-hydroxybenzotriazole (HOBt).
-
Onium Salts: Reagents such as HBTU, HATU, or PyBOP are highly efficient and react with the carboxylic acid to form active esters in situ, leading to rapid and high-yield couplings.
Once activated, the Boc-Hyp-OH derivative is added to the neutralized peptide-resin. The free N-terminal amine of the peptide chain performs a nucleophilic attack on the activated carbonyl carbon of the Boc-Hyp-OH, forming the new peptide bond.
Caption: General workflow for amino acid activation and coupling in SPPS.
Side-Chain Protection and Potential Side Reactions
-
Hydroxy Group Protection: In many Boc-SPPS protocols, the hydroxyl group of hydroxyproline is left unprotected. However, under certain coupling conditions, it can be susceptible to O-acylation, leading to side-product formation. If this becomes an issue, the hydroxyl group can be protected, often with a benzyl (Bzl) group, which is removed during the final HF cleavage step.
-
Coupling Efficiency: Proline and its derivatives are secondary amino acids, which can present steric hindrance, sometimes leading to incomplete coupling reactions. Difficult couplings may require "double coupling" (repeating the coupling step with fresh reagents) or the use of more potent coupling reagents like HATU. Monitoring the reaction is crucial.
-
Stereochemistry: Maintaining the correct stereochemistry [(2S, 4R) for trans-4-hydroxy-L-proline, the form found in collagen] is paramount. The risk of epimerization during the activation of urethane-protected amino acids like Boc-Hyp-OH is generally low.
Quantitative Data in Boc-SPPS
The overall yield and purity of a synthetic peptide are direct functions of the efficiency at each step of the synthesis. For long peptides, even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the final yield of the desired product.
| Parameter | Typical Value | Conditions & Considerations | Reference(s) |
| Coupling Efficiency (per cycle) | >99% | Essential for synthesis of long peptides. Monitored by ninhydrin (Kaiser) test. Lower efficiency may occur with sterically hindered residues like Hyp. | |
| Boc Deprotection Efficiency | >99.9% | Generally very efficient with 50% TFA in DCM for 15-25 minutes. | |
| Overall Crude Peptide Yield | 60-90% | Highly dependent on peptide length and sequence. "Difficult" sequences with aggregation issues can significantly lower yields. | |
| Purity (after cleavage) | 50-85% | Dependent on cumulative efficiency. Deletion sequences from incomplete couplings are common impurities. | |
| Final Yield (after purification) | 10-50% | Purification via HPLC can lead to significant product loss but is necessary to achieve high purity (>95%). |
Experimental Protocols
The following are generalized protocols for manual Boc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.
Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in DCM (~5 mL) for 30 minutes in a fritted reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (~5 mL). Agitate for 2 minutes and drain (pre-wash).
-
Add a fresh solution of 50% TFA in DCM (~5 mL). Agitate for 20-25 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 5 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (~5 mL). Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the Boc-amino acid (0.3 mmol, 3 eq) and HBTU (0.29 mmol, 2.9 eq) in a minimal amount of DMF (~2 mL).
-
Add DIEA (0.6 mmol, 6 eq) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test to check for completion of the coupling. If the test is positive (blue beads), recoupling is necessary.
-
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Kaiser Test (for Primary Amines)
-
Remove a small sample of resin beads (~5 mg) and place them in a small test tube.
-
Wash the beads with ethanol (2 x 0.5 mL).
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): Beads and/or solution turn dark blue or purple, indicating free primary amines.
-
Negative (Complete Coupling): Beads and solution remain yellow or colorless.
-
Final Cleavage from Merrifield Resin (HF Cleavage)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
-
Dry the final peptide-resin under vacuum.
-
Place the peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add a scavenger, such as anisole (~1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and non-peptidic byproducts.
-
Extract the crude peptide with a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide product, which can then be purified by HPLC.
References
The Role of the Boc Protecting Group in Hydroxyproline Derivatives: A Technical Guide
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug development. Its application to hydroxyproline, a non-proteinogenic amino acid critical to collagen structure and various signaling pathways, enables precise chemical modifications and the construction of complex bioactive molecules. This guide provides an in-depth examination of the Boc group's role in the chemistry of hydroxyproline derivatives, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.
Core Functions of the Boc Group in Hydroxyproline Chemistry
The primary role of the Boc protecting group is to temporarily block the secondary amine of the hydroxyproline pyrrolidine ring. This protection is essential for two main reasons:
-
Preventing Undesired Reactivity: The nitrogen in hydroxyproline is a nucleophile and can participate in unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or modification of the hydroxyl group. The Boc group's steric bulk and electronic properties effectively render the nitrogen non-reactive under a wide range of conditions.
-
Enabling Orthogonal Synthesis Strategies: The Boc group is stable under basic and nucleophilic conditions but is easily removed by acid. This specific lability allows for "orthogonal" protection strategies, where other protecting groups sensitive to different conditions (e.g., Fmoc, sensitive to base) can be used elsewhere in the molecule and removed selectively.
By protecting the amine, the Boc group directs reactivity to the other two functional sites of hydroxyproline: the C-terminal carboxylic acid and the C4-hydroxyl group. This control is fundamental for incorporating hydroxyproline into peptide chains and for synthesizing a diverse array of derivatives.[1][2][3] For instance, Boc-protected hydroxyproline is a key intermediate for synthesizing important pharmaceutical building blocks like N-BOC-cis-4-hydroxyproline methyl ester.[4]
Influence on Physicochemical Properties: The introduction of the lipophilic tert-butyl group generally increases the solubility of hydroxyproline derivatives in organic solvents, facilitating reactions and purification in non-aqueous media.[1] It also enhances the stability of the compound, making it an ideal building block for various applications in medicinal chemistry.
Quantitative Data on Boc-Hydroxyproline Derivatives
The following table summarizes key physical and chemical data for common Boc-protected hydroxyproline derivatives, providing a reference for experimental work.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Purity/Assay | Reference(s) |
| N-Boc-L-hydroxyproline (trans-4) | 13726-69-7 | C₁₀H₁₇NO₅ | 231.25 | 123-127 | -68° (c=1, MeOH) | ≥97% | |
| N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | C₁₀H₁₇NO₅ | 231.25 | 146 (decomposes) | -50.0±3° (c=0.67, MeOH) | 97% | |
| N-Boc-trans-4-hydroxy-D-proline | 147266-92-0 | C₁₀H₁₇NO₅ | 231.25 | 119-125 | +70° (c=0.617, MeOH) | 97% | |
| N-Boc-L-trans-4-hydroxyproline methyl ester | 74844-91-0 | C₁₁H₁₉NO₅ | 245.28 | 92-96 | -63 to -67º (c=1, CHCl₃) | ≥99% | |
| N-Boc-O-benzyl-L-hydroxyproline | 54631-81-1 | C₁₇H₂₃NO₅ | 321.37 | Not specified | Not specified | Not specified | |
| N-Boc-cis-4-hydroxyproline methyl ester Synthesis | N/A | C₁₁H₁₉NO₅ | 245.28 | Not specified | Not specified | 98.8% |
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of hydroxyproline.
3.1. Protocol for Boc Protection of L-Hydroxyproline
This protocol describes a common method for the synthesis of N-Boc-L-hydroxyproline using di-tert-butyl dicarbonate (Boc₂O) under aqueous basic conditions.
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 3M
-
Deionized water
-
Stir plate and stir bar
-
Reaction flask
-
Ice bath
-
pH meter or pH strips
Procedure:
-
Dissolution: Dissolve L-hydroxyproline in deionized water in a reaction flask. A typical ratio is 1:1 mass ratio of water to L-hydroxyproline.
-
Addition of Boc₂O: While stirring the solution, slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
pH Adjustment and Reaction: Begin the dropwise addition of an aqueous sodium hydroxide solution to maintain the pH above 7. After the addition is complete, heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Precipitation: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Acidification: Slowly add 3M HCl dropwise while stirring to adjust the pH to 2.0-2.5. The target product, N-Boc-L-hydroxyproline, will precipitate out of the solution as a white solid.
-
Isolation and Drying: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts. Dry the product under vacuum to obtain the final N-Boc-L-hydroxyproline.
3.2. Protocol for Deprotection of Boc-Hydroxyproline Derivatives
This protocol outlines the removal of the Boc group using strong acidic conditions, a standard procedure in peptide synthesis and other applications.
Materials:
-
Boc-protected hydroxyproline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Or: 4M HCl in 1,4-dioxane
-
Stir plate and stir bar
-
Reaction flask
-
Rotary evaporator
Procedure using TFA/DCM:
-
Dissolution: Dissolve the Boc-protected hydroxyproline derivative in dichloromethane (DCM).
-
Acid Treatment: To the solution, add trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Monitor the reaction progress using TLC or LC-MS to ensure complete removal of the Boc group.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. The resulting product is the deprotected hydroxyproline derivative, usually as a TFA salt. It can be used directly in the next step or purified further if necessary.
Procedure using HCl in Dioxane:
-
Reaction Setup: Dissolve the Boc-protected substrate in a 4M solution of hydrogen chloride (HCl) in anhydrous 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for approximately 30 minutes. This method is known for its efficiency and selectivity.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is obtained as the hydrochloride salt. This method is particularly useful when tert-butyl ester or ether groups are present, as it can offer superior selectivity.
Visualizing Workflows and Biological Pathways
4.1. Synthetic Workflow for Hydroxyproline Derivatives
The following diagram illustrates the central role of the Boc group in a typical synthetic sequence involving a hydroxyproline derivative. The process involves protecting the amine, modifying another part of the molecule, and finally deprotecting the amine to yield the final product or an intermediate for further coupling.
4.2. Signaling Pathway: Role of Prolyl Hydroxylation in HIF-1α Regulation
Hydroxyproline's most famous role in cell signaling is the regulation of the Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This hydroxylation event, which creates a hydroxyproline residue, is a critical signal for the protein's degradation. Boc-protected hydroxyproline derivatives are instrumental in synthesizing probes and inhibitors to study this pathway.
This guide demonstrates that the Boc protecting group is an indispensable tool in the study and application of hydroxyproline. Its ability to reversibly mask the amine functionality provides the synthetic control necessary to build complex peptides, create novel biomaterials, and develop targeted therapeutics that leverage the unique structural and biological properties of hydroxyproline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and History of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of synthetic organic chemistry, particularly in the intricate art of peptide synthesis. Its unique acid lability, coupled with its stability to a wide range of other reagents, provided a robust and reliable tool for the stepwise assembly of amino acids into complex peptides. This technical guide delves into the seminal discovery and historical development of Boc-protected amino acids, providing a comprehensive resource on the foundational experimental protocols, quantitative data, and the logical workflows that underpin their use.
A Pivotal Discovery in the 1950s
Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, often hampered by the harsh conditions required to remove existing amino-protecting groups, which could lead to undesired side reactions and racemization of the chiral amino acid centers. The landscape of peptide chemistry was irrevocably changed in 1957 with two key publications. Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute introduced a series of new "amine-masking groups," including the tert-butoxycarbonyl group.[1] Their work, published in the Journal of the American Chemical Society, demonstrated that the Boc group could be readily introduced onto an amino acid and, crucially, removed under mild acidic conditions that left the peptide bond intact.
Contemporaneously, George W. Anderson and Anne C. McGregor from the American Cyanamid Company also reported on the use of t-butyloxycarbonylamino acids in peptide synthesis, further solidifying the utility of this new protecting group.[2] These foundational studies laid the groundwork for a new era in peptide synthesis, offering a protecting group that was stable to basic, hydrogenolytic, and nucleophilic conditions, yet easily cleaved by acids.[3][4]
The true impact of the Boc group was fully realized with the pioneering work of R. Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS). Merrifield's revolutionary strategy, for which he was awarded the Nobel Prize in Chemistry in 1984, relied on the Boc group as the temporary Nα-amino protecting group. This combination of a robust, acid-labile protecting group with a solid support methodology dramatically simplified and accelerated the synthesis of peptides, making previously inaccessible molecules readily available for study and therapeutic development.[5]
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group lies in the precise control over its introduction and removal. The following sections detail the mechanisms and protocols that have become standard practice in laboratories worldwide.
Boc Protection of Amino Acids
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base.
References
spectroscopic analysis of Boc-Hyp-OEt (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-tert-Butoxycarbonyl-(4R)-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt), a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a protected amino acid derivative widely used in peptide synthesis and the development of peptidomimetics. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the C-terminus allows for controlled and sequential peptide bond formation. Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structural integrity of the molecule before its use in further synthetic steps. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analogs. This data is essential for the verification of the compound's structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. The data presented here is based on the analysis of the closely related methyl ester analog, N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), and is expected to be very similar for this compound, with predictable variations for the ethyl ester group.
Table 1: ¹H NMR Data of Boc-Hyp-OMe in CDCl₃ (300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.54-4.37 | m | 2H | Hα, Hδ' |
| 3.75 | s | 3H | -OCH₃ |
| 3.70-3.40 | m | 2H | Hδ, Hγ |
| 2.48-2.21 | m | 2H | Hβ, Hβ' |
| 2.13-2.0 | m | 1H | -OH |
| 1.46 | s | 3H | Boc -CH₃ |
| 1.41 | s | 6H | Boc -CH₃ |
Note: For this compound, the -OCH₃ signal at 3.75 ppm would be replaced by a quartet around 4.2 ppm (-OCH₂CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃).
Table 2: ¹³C NMR Data of Boc-Hyp-OH
| Chemical Shift (δ, ppm) | Assignment |
| 174-176 | C=O (acid) |
| 153-155 | C=O (Boc) |
| 79-81 | C(CH₃)₃ (Boc) |
| 68-70 | Cγ |
| 58-60 | Cα |
| 54-56 | Cδ |
| 38-40 | Cβ |
| 28-29 | C(CH₃)₃ (Boc) |
Note: For this compound, an additional peak for the ester C=O would be expected around 172 ppm, and signals for the ethyl group (-OCH₂CH₃) would appear around 61 ppm and 14 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are listed below.
Table 3: IR Absorption Data
| Frequency (cm⁻¹) | Functional Group |
| 3400-3500 (broad) | O-H stretch |
| 2850-3000 | C-H stretch |
| ~1745 | C=O stretch (ester) |
| ~1690 | C=O stretch (Boc) |
| 1160-1250 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₂₁NO₅), the expected molecular weight is 259.3 g/mol .
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 260.14 | [M+H]⁺ |
| 282.12 | [M+Na]⁺ |
| 204.10 | [M-C₄H₉O+H]⁺ |
| 158.08 | [M-Boc+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a single-pulse ¹H NMR spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled with a suitable liquid chromatography system or direct infusion pump.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Data Acquisition (Positive Ion Mode):
-
Introduce the sample into the ESI source via direct infusion or LC injection.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound.
-
Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
The data is typically acquired as a full scan spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in confirming the structure of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: Logical relationship between spectroscopic techniques and the structural elucidation of this compound.
Commercial Availability and Synthetic Utility of Boc-Hyp-OEt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly known as Boc-Hyp-OEt, is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Its unique structural features, including a protected amine, a reactive carboxylic ester, and a stereodefined hydroxyl group, make it a versatile intermediate for introducing the hydroxyproline motif into complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and its application in contemporary drug discovery.
Commercial Availability
This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold in various quantities with a purity of 95% or higher.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedchemExpress | 37813-30-2 | C₁₂H₂₁NO₅ | 259.30 | >95% |
| Aapptec | 37813-30-2 | C₁₂H₂₁NO₅ | 259.30 | Not specified |
| Aladdin Scientific | 37813-30-2 | C₁₂H₂₁NO₅ | 259.3 | min 95%[1] |
| BOC Sciences | 37813-30-2 | C₁₂H₂₁NO₅ | 259.3 | 95% |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the esterification of the commercially available and more common starting material, N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). A mild and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly suitable for amino acid derivatives as it minimizes the risk of racemization.
Experimental Protocol: Steglich Esterification of Boc-Hyp-OH
Materials:
-
N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH)
-
Anhydrous Ethanol (EtOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous ethanol (1.2 eq) to the solution.
-
Add 4-dimethylaminopyridine (0.1 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Logical Workflow for Steglich Esterification:
Application in PROTAC Development
This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The hydroxyproline moiety can serve as a versatile linker component, and the Boc and ethyl ester protecting groups allow for orthogonal chemical manipulations during the assembly of the PROTAC molecule.
Conceptual Workflow for PROTAC Synthesis using this compound:
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its straightforward synthesis from Boc-Hyp-OH via methods like the Steglich esterification allows for its ready availability in the laboratory. The orthogonal protecting groups of this compound make it an attractive intermediate for the construction of complex molecules, including peptides and PROTACs, highlighting its importance for researchers and scientists in the field of drug development.
References
In-Depth Technical Guide to Preliminary Studies of Boc-Hyp-OEt and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt) and its closely related precursor, N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). Given the limited direct research on this compound, this document focuses on the extensive preliminary studies conducted with Boc-Hyp-OH, which serves as a critical building block in the synthesis of bioactive peptides. The applications, experimental methodologies, and biological activities of peptides derived from this scaffold are detailed herein.
Introduction to Boc-Protected Hydroxyproline in Peptide Synthesis
N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development. The Boc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. Boc-Hyp-OH is a valuable derivative of the non-standard amino acid hydroxyproline, a key component of collagen. Its incorporation into peptide sequences can confer unique structural and biological properties.
The ethyl ester form, this compound, is primarily used as a starting material for the synthesis of Boc-Hyp-OH or for solution-phase peptide synthesis, though the latter is less common in modern drug discovery workflows. The majority of preliminary studies utilize Boc-Hyp-OH for direct incorporation into peptides via SPPS.
Quantitative Data from Preliminary Studies
The following tables summarize key quantitative data from preliminary studies on peptides synthesized using a Boc-hydroxyproline scaffold.
Table 1: Synthesis and Purity of Hydroxyproline-Containing Peptides
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purity (%) | Analytical Method |
| Leu-Hyp | Boc-SPPS | Not Reported | >95% | HPLC |
| Ile-Hyp | Boc-SPPS | Not Reported | >95% | HPLC |
| Pro-Hyp | Boc-SPPS | Not Reported | >98% | HPLC |
Table 2: In Vitro Antioxidant Activity of Hydroxyproline-Containing Peptides
| Peptide Sequence | DPPH Radical Scavenging Rate (%) at 3 mmol/L | ABTS Cation Radical Scavenging Rate (%) at 3 mmol/L | Hydroxyl Radical Scavenging Rate (%) at 3 mmol/L | Superoxide Anion Radical Scavenging Rate (%) at 3 mmol/L |
| Leu-Hyp | 23.6 | 57.8 | ~30-50 | ~60-80 |
| Ile-Hyp | <15 | 57.7 | ~30-50 | ~60-80 |
| Pro-Hyp | <15 | <15 | ~30-50 | ~60-80 |
| Val-Hyp | <15 | <15 | ~30-50 | ~60-80 |
| Phe-Hyp | <15 | <15 | ~30-50 | ~60-80 |
| Gly-Hyp | <15 | <15 | ~30-50 | ~60-80 |
| Ala-Hyp | <15 | <15 | ~30-50 | ~60-80 |
Data extracted from a study on 15 hydroxyproline-containing peptides[2].
Table 3: Effect of Prolyl-hydroxyproline (Pro-Hyp) on Fibroblast Function
| Biological Endpoint | Effective Concentration | Key Findings |
| Fibroblast Migration | 200 nmol/mL | Significantly increased the number of migrating fibroblasts from mouse skin explants after 72 hours in the absence of FBS[3]. |
| Fibroblast Proliferation on Collagen Gel | 0-1000 nmol/mL (dose-dependent) | Enhanced the growth of fibroblasts on a collagen gel in the presence of 10% FBS[3]. |
| Hyaluronic Acid Synthase 2 (HAS2) mRNA Expression | 200 nmol/mL | Significantly increased HAS2 mRNA levels in human dermal fibroblasts[4]. |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Dipeptide (e.g., Leu-Hyp)
This protocol outlines the manual synthesis of a dipeptide acid using Boc-SPPS on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Hyp-OH
-
Boc-Leu-OH
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Boc-Hyp-OH):
-
Swell the Merrifield resin in DMF.
-
Prepare the cesium salt of Boc-Hyp-OH by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.
-
Dissolve the Boc-Hyp-OH cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.
-
-
Synthesis Cycle for the Second Amino Acid (Boc-Leu-OH):
-
Boc Deprotection:
-
Swell the Boc-Hyp-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM and then DMF.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Leu-OH (3 equivalents) and a coupling reagent (e.g., DCC or HBTU/HOBt, 3 equivalents) in DMF.
-
Add the activated amino acid solution to the neutralized Hyp-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test.
-
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add a scavenger, such as anisole.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
In Vitro Antioxidant Activity Assays
The antioxidant activity of the synthesized peptides can be evaluated using various in vitro assays as described in the literature.
-
DPPH Radical Scavenging Assay: Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.
-
ABTS Cation Radical Scavenging Assay: Measures the ability of the peptide to reduce the pre-formed ABTS radical cation.
-
Hydroxyl Radical Scavenging Assay: Assesses the peptide's capacity to scavenge hydroxyl radicals, often generated by a Fenton-type reaction.
-
Superoxide Anion Radical Scavenging Assay: Determines the peptide's ability to quench superoxide anion radicals.
Fibroblast Proliferation and Migration Assays
The effect of synthesized peptides on fibroblast function can be assessed as follows:
-
Fibroblast Migration Assay: Mouse skin explants are cultured in a serum-free medium with and without the test peptide. The number of fibroblasts migrating out from the skin disc is counted after a specific incubation period (e.g., 72 hours).
-
Fibroblast Proliferation Assay on Collagen Gel: Fibroblasts are seeded on a collagen gel matrix and cultured in a medium containing FBS and varying concentrations of the test peptide. Cell proliferation is measured after a defined period (e.g., 48 hours) using standard cell counting methods or proliferation assays (e.g., MTT or BrdU incorporation).
Visualizations of Workflows and Signaling Pathways
Experimental Workflows
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchmap.jp [researchmap.jp]
- 4. collagen-derived-dipeptide-proline-hydroxyproline-stimulates-cell-proliferation-and-hyaluronic-acid-synthesis-in-cultured-human-dermal-fibroblasts - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for Boc-Hyp-OEt Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of N-Boc-4-hydroxyproline (Boc-Hyp-OH) into a peptide sequence using solid-phase peptide synthesis (SPPS) with Boc chemistry. While the query specified Boc-Hyp-OEt, standard solid-phase peptide synthesis protocols utilize the free carboxylic acid of the amino acid for coupling to the resin or the growing peptide chain. Therefore, this protocol has been adapted for the more conventional and widely used Boc-Hyp-OH.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[1] It relies on the use of the acid-labile Boc group for temporary protection of the α-amino group and more stable benzyl-based protecting groups for the side chains.[1] The entire synthesis is typically carried out on a solid support, such as a polystyrene-based resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2]
Principle of Boc Solid-Phase Peptide Synthesis
The synthesis involves a cyclical process of deprotection, neutralization, and coupling.
-
Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a resin like Merrifield or PAM resin.[3] The C-terminal amino acid, in this case, a residue other than Boc-Hyp-OH, is first anchored to this resin.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized to the free amine with a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the coupling reaction.
-
Coupling: The next Boc-protected amino acid (e.g., Boc-Hyp-OH) is activated and coupled to the free amine of the preceding residue.
-
Cycle Repetition: These steps of deprotection, neutralization, and coupling are repeated until the desired peptide sequence is assembled.
-
Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).
It's important to note that the synthesis of oligoprolines can sometimes lead to side reactions, such as the formation of diketopiperazines, especially at the dipeptide stage. Careful selection of the resin and coupling conditions can help minimize these side reactions.
Experimental Workflow
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS for the incorporation of a Boc-amino acid.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis.
| Category | Item | Supplier Example | CAS Number |
| Amino Acid | Boc-Hyp-OH | Sigma-Aldrich | 13726-69-7 |
| Other Boc-Amino Acids | Aapptec, ChemPep | Varies | |
| Resin | Merrifield Resin | ChemPep | Varies |
| PAM Resin | ChemPep | Varies | |
| Solvents | Dichloromethane (DCM) | Standard Supplier | 75-09-2 |
| N,N-Dimethylformamide (DMF) | Standard Supplier | 68-12-2 | |
| Isopropanol (IPA) | Standard Supplier | 67-63-0 | |
| Reagents | Trifluoroacetic Acid (TFA) | Standard Supplier | 76-05-1 |
| Diisopropylethylamine (DIEA) | Standard Supplier | 7087-68-5 | |
| Dicyclohexylcarbodiimide (DCC) | Standard Supplier | 538-75-0 | |
| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | 2592-95-2 | |
| Hydrofluoric Acid (HF) | Specialized Supplier | 7664-39-3 | |
| Anisole (Scavenger) | Standard Supplier | 100-66-3 |
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a peptide containing a hydroxyproline residue using Boc-SPPS.
4.1. Resin Preparation and First Amino Acid Loading
-
Swell the selected resin (e.g., Merrifield resin, 1 g, with a substitution of 0.5-1.0 mmol/g) in DCM (10 mL/g of resin) for 1 hour in a reaction vessel.
-
For Merrifield resin, the first Boc-amino acid is typically attached as its cesium salt to minimize racemization.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
4.2. Peptide Chain Elongation (One Cycle)
Each cycle consists of deprotection, neutralization, and coupling steps.
Table 1: Reaction Parameters for a Single Coupling Cycle
| Step | Reagent(s) | Concentration / Amount | Reaction Time | Temperature |
| Pre-wash | 50% TFA in DCM | 10 mL/g resin | 5 min | Room Temp |
| Deprotection | 50% TFA in DCM | 10 mL/g resin | 20 min | Room Temp |
| Wash | DCM (2x), IPA (2x), DCM (2x) | 10 mL/g resin | 1 min per wash | Room Temp |
| Neutralization | 5-10% DIEA in DCM | 10 mL/g resin | 2 x 5 min | Room Temp |
| Wash | DCM (3x) | 10 mL/g resin | 1 min per wash | Room Temp |
| Coupling | Boc-Hyp-OH (3 eq.), DCC (3 eq.), HOBt (3 eq.) in DMF/DCM | Varies | 1-2 hours | Room Temp |
| Wash | DMF (3x), DCM (3x) | 10 mL/g resin | 1 min per wash | Room Temp |
Detailed Steps:
-
Deprotection: Add a 50% solution of TFA in DCM to the resin and shake for a short pre-wash (5 minutes). Drain and add a fresh solution of 50% TFA in DCM and shake for 20 minutes.
-
Washing: Wash the peptide-resin thoroughly with DCM and IPA to remove residual TFA.
-
Neutralization: Neutralize the peptide-resin with a solution of 5-10% DIEA in DCM. Perform this step twice for 5 minutes each.
-
Washing: Wash the resin with DCM to remove excess DIEA.
-
Coupling: In a separate vessel, pre-activate the Boc-Hyp-OH (3 equivalents relative to the resin substitution) with DCC (3 eq.) and HOBt (3 eq.) in a mixture of DMF and DCM for 10-15 minutes at 0°C. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.
Repeat this cycle for each subsequent amino acid until the desired peptide sequence is assembled.
4.3. Final Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and should be performed in a specialized apparatus within a fume hood by trained personnel.
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add a scavenger, such as anisole (1 mL per 100 mg of peptide-resin), to protect sensitive residues from side reactions.
-
Cool the apparatus to -5 to 0°C and slowly distill HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.
Signaling Pathways and Applications
Peptides containing hydroxyproline are crucial components of collagen and play significant roles in protein structure and stability. Synthetic peptides incorporating hydroxyproline are used in various research areas, including:
-
Drug Development: As mimetics of structured amino acids or as part of recognition motifs.
-
Biomaterial Science: For the design of self-assembling peptides and artificial collagen-like materials.
-
Biochemical Studies: To investigate protein-protein interactions and enzyme mechanisms.
The synthesis of diverse peptide libraries containing modified hydroxyproline residues can be a powerful tool for exploring these applications.
Caption: General logical flow of a synthetic peptide's interaction with a biological target.
References
Application Notes and Protocols for Boc-Hyp-OEt in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-4-hydroxyproline ethyl ester (Boc-Hyp-OEt) is a valuable building block in solution-phase peptide synthesis, particularly for the incorporation of hydroxyproline residues into peptides. Hydroxyproline is a critical component of collagen, contributing to the stability of the triple helix.[1][2] Consequently, peptides containing hydroxyproline are widely used in the development of collagen mimetics, extracellular matrix components, and therapeutic agents for tissue regeneration and fibrosis.
This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis. It covers coupling reactions, deprotection of the Boc group, and purification strategies, along with illustrative quantitative data and experimental workflows.
Applications of this compound
-
Synthesis of Collagen-Mimetic Peptides: this compound is a key reagent for the synthesis of peptides with repeating Gly-Pro-Hyp sequences, which are characteristic of collagen and form stable triple helices.[2]
-
Drug Development: Peptides containing hydroxyproline can exhibit enhanced stability and specific binding properties, making them attractive candidates for therapeutic development.
-
Biomaterial Science: Collagen-like peptides synthesized using this compound can be used to create biocompatible hydrogels and scaffolds for tissue engineering applications.
Experimental Protocols
Peptide Coupling using this compound
This protocol describes the coupling of this compound to an amino acid ester in solution using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to liberate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add EDC (1.2 eq) to the cooled this compound solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the prepared free amine solution from step 1 to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
N-Terminal Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Deprotection Reaction:
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the peptide-TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the peptide-TFA salt under vacuum. The resulting amine salt can be used directly in the next coupling step after neutralization.
-
Data Presentation
The following tables summarize typical quantitative data for the coupling and deprotection steps in the solution-phase synthesis of a dipeptide using this compound.
Table 1: Coupling of this compound with H-Gly-OEt
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| EDC | HOBt | DIPEA | DCM | 18 | 85-95 | >95 |
| DIC | HOBt | DIPEA | DCM/DMF | 20 | 80-90 | >95 |
| HATU | - | DIPEA | DMF | 4 | 90-98 | >97 |
Table 2: Deprotection of Boc-Hyp-Gly-OEt
| Reagent | Solvent | Reaction Time (min) | Yield (%) | Purity (%) (by HPLC) |
| 50% TFA | DCM | 30 | >95 | >98 |
| 4 M HCl | Dioxane | 60 | >95 | >97 |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
General Logic for Solution-Phase Peptide Synthesis Cycle
Caption: Logical flow of a solution-phase peptide synthesis cycle.
References
Application Notes and Protocols for Coupling Boc-Hyp-OEt in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhance peptide stability, conformational rigidity, and biological activity. (4R)-Hydroxyproline (Hyp), a key component of collagen, is frequently utilized to induce specific structural constraints in peptides. The Boc-protected ethyl ester form, Boc-Hyp-OEt, serves as a versatile building block in Solid-Phase Peptide Synthesis (SPPS).
The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound, directly impacting reaction efficiency, yield, and the prevention of side reactions such as racemization and O-acylation of the hydroxyl group. This document provides a comprehensive guide to the selection of coupling reagents for this compound in SPPS, complete with detailed protocols and comparative data to facilitate informed decisions in your research and development endeavors.
Data Presentation: Comparative Analysis of Coupling Reagents
The efficiency of coupling this compound is highly dependent on the chosen activation method. Below is a summary of commonly used coupling reagents and their expected performance. While exact quantitative results can vary based on the specific peptide sequence and reaction conditions, this table provides a comparative overview to guide reagent selection.
| Coupling Reagent/Method | Additive | Base | Typical Reaction Time | Coupling Efficiency (%) | Racemization Risk | Notes |
| DIC/HOBt | HOBt | DIPEA | 1 - 4 hours | 90 - 95% | Low | A cost-effective and widely used method. The addition of HOBt is crucial for suppressing racemization.[1][2] |
| HBTU | HOBt | DIPEA | 30 - 60 minutes | >98% | Low | A highly efficient aminium salt, offering rapid coupling times and high yields.[1][2] |
| HATU | HOAt | DIPEA | 15 - 45 minutes | >99% | Very Low | Generally considered one of the most effective coupling reagents, especially for hindered amino acids. The incorporated HOAt moiety provides superior racemization suppression.[1] |
| PyBOP | HOBt | DIPEA | 30 - 60 minutes | >95% | Low | A phosphonium salt-based reagent that is a good alternative to aminium salts, avoiding potential guanidinylation side reactions. |
| COMU | OxymaPure® | DIPEA | 15 - 30 minutes | >99% | Very Low | A modern, highly efficient coupling reagent based on OxymaPure®, which is a non-explosive alternative to HOBt and HOAt. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine in a standard Boc-SPPS workflow.
Protocol 1: DIC/HOBt Mediated Coupling
This protocol is a reliable and economical choice for standard couplings.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.
-
Add the solution to the resin.
-
Add DIC (2-3 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: HBTU/HATU/COMU Mediated Coupling
This protocol is recommended for achieving higher coupling efficiency and for sterically hindered couplings.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU, HATU, or COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the DIC/HOBt protocol.
-
Pre-activation:
-
In a separate vessel, dissolve this compound (2-3 equivalents) and the coupling reagent (HBTU, HATU, or COMU; 1.95-2.9 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 15-60 minutes at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, the coupling can be repeated or extended.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Potential Side Reactions and Mitigation
When coupling this compound, two primary side reactions should be considered:
-
Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to epimerization. The use of additives like HOBt, HOAt, or OxymaPure® is crucial for suppressing racemization by forming more stable active esters.
-
O-acylation: The free hydroxyl group on the hydroxyproline side chain can be acylated by the activated amino acid. While this is generally less of a concern with the Boc strategy compared to Fmoc, it can occur. To mitigate this, it is important to avoid excessive activation times and the use of highly reactive coupling conditions unless necessary. For sequences where O-acylation is a significant issue, protection of the hydroxyl group (e.g., with a benzyl or t-butyl group) may be required.
Visualizing the Workflow and Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
References
Application Notes and Protocols: Deprotection of the Boc Group from N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its ease of installation and stability under a wide range of reaction conditions, including catalytic hydrogenation and basic environments.[1][] The efficient and selective removal of the Boc group is a critical step in many synthetic pathways. This document provides detailed protocols for the deprotection of N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt), a key intermediate in the synthesis of various bioactive molecules.
The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] These methods are generally high-yielding and rapid. However, for substrates sensitive to harsh acidic conditions, alternative, milder methods have been developed. This application note will detail standard acidic deprotection protocols and briefly discuss alternative methods, providing researchers with the necessary information to select the optimal conditions for their specific needs.
Deprotection Methods and Quantitative Data Overview
The choice of deprotection method for this compound depends on the stability of the substrate and the desired final salt form of the product. Acidic methods are the most prevalent, offering rapid and clean conversion. The following table summarizes common deprotection conditions and typical outcomes for Boc-protected amines and amino acid derivatives. While specific yields for this compound may vary, this table provides a comparative overview of the efficiency of different methods.
| Deprotection Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Quantitative | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 h | >95% | |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | 10 - 30 min | Excellent | |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | Up to 90% | |
| Thermal (Boiling Water) | Water | 100 °C | Variable | Good to High | |
| Thermal (Fluorinated Alcohols) | TFE or HFIP | Reflux | 0.5 - 36 h | Good to High |
Experimental Protocols
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the Boc group to yield Hyp-OEt as its trifluoroacetate salt.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline ethyl ester (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup to free amine)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene several times.
-
The resulting residue is the trifluoroacetate salt of Hyp-OEt and can often be used in the next step without further purification.
-
Optional Workup for Free Amine: To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Protocol 2: Deprotection of this compound using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative acidic deprotection method, yielding the hydrochloride salt of Hyp-OEt.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline ethyl ester (this compound)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. If precipitation occurs, the reaction mixture can be diluted with diethyl ether to enhance precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain Hyp-OEt hydrochloride.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Visualizations
Caption: General reaction scheme for the acid-catalyzed deprotection of this compound.
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for the Incorporation of Boc-Hyp-OEt into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyproline (Hyp) is a non-standard amino acid that plays a critical role in the structure and function of various proteins, most notably collagen. The incorporation of hydroxyproline into synthetic peptides is of significant interest for the development of novel therapeutics, biomaterials, and research tools. Peptides containing hydroxyproline can exhibit enhanced thermal stability, altered conformation, and unique biological activities.
This document provides detailed application notes and protocols for the incorporation of N-α-tert-butyloxycarbonyl-L-hydroxyproline ethyl ester (Boc-Hyp-OEt) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). This compound is a derivative of hydroxyproline where the amine is protected by a Boc group and the side-chain hydroxyl group is esterified with an ethyl group. This protecting group strategy offers a distinct approach to peptide synthesis, with specific considerations for coupling, deprotection, and potential side reactions.
Chemical Properties of this compound
| Property | Value |
| Full Chemical Name | N-tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester |
| Abbreviation | This compound |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents for SPPS (e.g., DMF, DCM, NMP) |
| Protection Groups | N-α: tert-butyloxycarbonyl (Boc); Side-chain: Ethyl ester (OEt) |
Experimental Protocols
Resin Preparation and First Amino Acid Attachment
The choice of resin depends on whether a C-terminal acid or amide is desired. For C-terminal acids, a Merrifield or PAM resin is commonly used. For C-terminal amides, an MBHA or Rink Amide resin is suitable.
Protocol for Attaching the First Amino Acid (Excluding this compound) to Merrifield Resin:
-
Resin Swelling: Swell the Merrifield resin (1 g, ~1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Solvent Exchange: Wash the resin with dimethylformamide (DMF, 3 x 15 mL).
-
Attachment of the First Amino Acid (Cesium Salt Method):
-
Dissolve the first Boc-protected amino acid (3 mmol) in a mixture of DMF (10 mL) and water (1 mL).
-
Add cesium carbonate (1.5 mmol) and stir the solution at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add DMF (10 mL) to the residue and evaporate to dryness. Repeat this step twice to ensure the removal of water.
-
Dissolve the resulting Boc-amino acid cesium salt in DMF (10 mL).
-
Add the solution to the swollen and washed resin.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin with DMF (3 x 15 mL), followed by DCM (3 x 15 mL), and methanol (3 x 15 mL).
-
Dry the resin under vacuum.
-
Standard Boc-SPPS Cycle for Peptide Elongation
A typical cycle for the addition of each subsequent amino acid, including this compound, involves the following steps:
1. Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 15 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (5 x 15 mL).
2. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v, 15 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (5 x 15 mL) to remove excess base.
3. Amino Acid Coupling (this compound or other Boc-amino acids):
-
Activation: In a separate vial, dissolve the Boc-amino acid (3 mmol) and a coupling agent such as HBTU (2.9 mmol) in DMF (10 mL). Add DIEA (6 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Repeat this cycle for each amino acid in the desired sequence.
Cleavage of the Peptide from the Resin and Side-Chain Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The ethyl ester on the hydroxyproline side chain requires a separate saponification step.
Standard HF Cleavage (for most side-chain protecting groups and cleavage from Merrifield or MBHA resin):
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.
-
Scavenger Addition: Place the dried resin in the reaction vessel of an HF cleavage apparatus. Add a scavenger mixture (e.g., 90% HF, 5% anisole, 5% p-cresol) to scavenge reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel with a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Washing: Wash the peptide precipitate extensively with cold diethyl ether to remove scavengers and organic by-products.
-
Dry the crude peptide under vacuum.
Saponification of the Ethyl Ester (Post-Cleavage):
-
Dissolution: Dissolve the crude peptide in a mixture of water and a co-solvent like acetonitrile or THF.
-
Base Addition: Cool the solution in an ice bath and add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.1 to 2 equivalents per ester group).
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Neutralization: Once the saponification is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 N HCl or acetic acid).
-
Purification: Purify the final peptide by preparative RP-HPLC.
Data Presentation
The following table presents representative data for the incorporation of this compound into a model peptide sequence. Actual yields and purities may vary depending on the specific sequence, coupling conditions, and purification methods.
| Parameter | Representative Value | Method of Determination |
| Coupling Efficiency (per step) | >99% | Qualitative Ninhydrin (Kaiser) Test |
| Overall Crude Yield | 60-80% | Gravimetric analysis after cleavage |
| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |
| Purity after Purification | >95% | Analytical RP-HPLC and Mass Spectrometry |
| Identity Confirmation | Consistent with calculated mass | Mass Spectrometry (ESI-MS or MALDI-TOF) |
Potential Side Reactions and Mitigation Strategies
O-Acylation of the Hydroxyl Group
Although the hydroxyl group of hydroxyproline is protected as an ethyl ester, there is still a possibility of side reactions. However, the use of an ester protecting group significantly reduces the nucleophilicity of the hydroxyl oxygen, making O-acylation during the coupling of subsequent amino acids less likely compared to an unprotected hydroxyl group. To further minimize this risk, it is recommended to use efficient coupling reagents like HATU or HBTU that promote rapid amide bond formation, thereby reducing the time for potential side reactions.
Racemization during Saponification
The saponification of the ethyl ester is a critical step that can potentially lead to racemization at the α-carbon of the hydroxyproline residue. To minimize this risk:
-
Use mild reaction conditions: Perform the saponification at low temperatures (e.g., 0°C).
-
Limit excess base: Use a minimal excess of the base (e.g., 1.1 equivalents of LiOH).
-
Monitor the reaction closely: Follow the reaction progress by HPLC to avoid prolonged exposure to basic conditions after the reaction is complete.
Aspartimide Formation
If the peptide sequence contains an Asp-Gly or Asp-Ser motif, there is a risk of aspartimide formation during the Boc-SPPS cycles. This can be minimized by using bulkier side-chain protecting groups for Aspartic acid, such as O-cyclohexyl (OcHex) or O-adamantyl (OAdm).
Visualizations
Experimental Workflow for Peptide Synthesis using this compound
Caption: Workflow for Boc-SPPS of a peptide containing this compound.
Signaling Pathway of Collagen-Integrin Interaction
Hydroxyproline-containing peptides, particularly those derived from collagen, can interact with cell surface receptors like integrins to initiate intracellular signaling cascades.
Caption: Simplified signaling pathway of collagen-integrin interaction.
Revolutionizing Collagen Research: Synthesis of Collagen Mimetic Peptides with Boc-Hyp-OEt
Application Notes
Collagen, the most abundant protein in mammals, is crucial for the structural integrity of the extracellular matrix (ECM). Its unique triple-helical structure, formed by repeating Gly-Xaa-Yaa amino acid sequences, is fundamental to its biological function. Within this repeating unit, the imino acids proline (Pro) and 4(R)-hydroxyproline (Hyp) are frequently found in the Xaa and Yaa positions, respectively, and are critical for the stability of the triple helix. The development of synthetic collagen mimetic peptides (CMPs) has become an invaluable tool for investigating collagen structure, stability, and its interactions with other biomolecules, paving the way for advancements in biomaterials, tissue engineering, and drug delivery.
A cornerstone in the chemical synthesis of CMPs is the use of protected amino acid derivatives, with Boc-Hyp-OEt (Nα-tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester) being a key building block. The Boc (tert-butyloxycarbonyl) protecting group for the α-amino function is a staple in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology offers a robust and effective approach for assembling complex peptide chains. The ethyl ester (OEt) protects the C-terminal carboxylic acid of the hydroxyproline residue during synthesis.
The incorporation of hydroxyproline is paramount for creating thermodynamically stable CMPs that can form the characteristic collagen triple helix at physiological temperatures. The hydroxyl group of Hyp is known to contribute significantly to the stability of the triple helix through stereoelectronic effects and the formation of a hydrogen-bonded water network. Therefore, the efficient and reliable incorporation of Hyp into the peptide sequence is a critical step in CMP synthesis.
CMPs synthesized using this compound and related derivatives have found diverse applications in biomedical research. They serve as models to study collagen folding and unfolding, investigate the binding of collagen to its receptors, such as integrins, and explore the mechanisms of collagen-degrading enzymes. Furthermore, these synthetic peptides are being developed as novel biomaterials for wound healing, as scaffolds for tissue regeneration, and as targeted delivery systems for therapeutic agents to sites of collagen damage or remodeling. For instance, CMPs can be designed to specifically bind to denatured collagen in pathological tissues, offering a promising strategy for targeted diagnostics and therapies in diseases like fibrosis and cancer.
Quantitative Data Summary
The successful synthesis of CMPs is evaluated by several analytical techniques to ensure the desired product is obtained with high purity and yield. High-performance liquid chromatography (HPLC) is used to assess the purity of the crude and purified peptide, while mass spectrometry (MS) confirms the molecular weight of the synthesized peptide. The following table summarizes representative quantitative data for a synthesized homotrimeric collagen peptide.
| Parameter | Value | Method | Reference |
| Purity | 99.1% | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1] |
| Amino Acid Ratio (Gly:Pro:Hyp) | 15:17:13 | Amino Acid Analysis | [1] |
| Thermal Stability (Tm) | 326.15°C | Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC) | [1] |
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a (Gly-Pro-Hyp)n Collagen Mimetic Peptide
This protocol describes the manual synthesis of a CMP with a repeating (Gly-Pro-Hyp)n sequence on a Merrifield resin using Boc/Bzl protection chemistry.
1. Resin Preparation and Swelling:
-
Place Merrifield resin (chloromethylated polystyrene, ~0.5 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes with gentle agitation.
-
Drain the DCM.
2. Attachment of the First Amino Acid (Boc-Hyp-OH):
-
Dissolve Boc-Hyp-OH cesium salt in dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
-
Determine the resin substitution level (loading) using a method like the picric acid test.
3. Peptide Chain Elongation Cycle (repeated for each amino acid):
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of anhydrous hydrogen fluoride (HF) with a scavenger such as anisole or p-cresol. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill the HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
Protocol 2: Analysis of the Synthesized Collagen Mimetic Peptide
1. Purity Analysis by Analytical RP-HPLC:
-
Analyze the purified peptide fractions by analytical RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
The purity is determined by the peak area of the desired peptide relative to the total peak area at a specific wavelength (e.g., 214 nm).
2. Identity Confirmation by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The observed mass should match the calculated theoretical mass of the desired CMP.
Visualizations
Boc-SPPS Workflow for Collagen Mimetic Peptide Synthesis
Caption: Workflow of Boc-SPPS for CMP synthesis.
Integrin-Mediated Signaling Pathway Activated by CMPs
References
Synthesis of Bioactive Peptides Using Boc-Hyp-OEt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive peptides incorporating a hydroxyproline (Hyp) residue using N-tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt). This document offers detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), methods for purification and characterization, and an overview of the biological significance of hydroxyproline-containing peptides.
Introduction to Bioactive Peptides Containing Hydroxyproline
Hydroxyproline is a non-standard amino acid that is a critical component of collagen, the most abundant protein in mammals.[1] Small peptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are known to be bioactive.[2][3] These peptides are generated from the breakdown of collagen and have been shown to exert a variety of physiological effects, including promoting the differentiation and proliferation of cells like fibroblasts, osteoblasts, and tendon cells.[2] For instance, the dipeptide Pro-Hyp has been found to stimulate cell proliferation and hyaluronic acid synthesis in human dermal fibroblasts.[4]
The synthesis of these and other novel hydroxyproline-containing peptides is of significant interest for applications in drug discovery, regenerative medicine, and as functional food ingredients. This compound serves as a valuable and versatile building block in this endeavor. The Boc protecting group on the nitrogen atom allows for controlled, stepwise peptide bond formation, while the ethyl ester protects the C-terminus, which can be advantageous in specific synthetic strategies.
Data Presentation
Table 1: Theoretical Quantitative Data for Solution-Phase Synthesis of Pro-Hyp Dipeptide
| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Theoretical Yield (%) | Theoretical Purity (%) |
| 1 | Coupling | Boc-Pro-OH + H-Hyp-OEt | HBTU, HOBt, DIPEA | DMF | 4-6 | 85-95 | >95 |
| 2 | Deprotection | Boc-Pro-Hyp-OEt | 4M HCl in Dioxane | Dioxane | 1-2 | 90-98 | >95 |
Table 2: Theoretical Quantitative Data for Solid-Phase Synthesis of a Model Tripeptide (e.g., Ala-Hyp-Gly)
| Step | Reaction | Reagents | Solvent | Reaction Time | Coupling Efficiency (%) |
| 1 | Resin Loading | Fmoc-Gly-OH, DIC, HOBt | DMF/DCM | 2-4 h | ~98 |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | DMF | 20 min | >99 |
| 3 | Coupling of Boc-Hyp-OH | Boc-Hyp-OH, HBTU, DIPEA | DMF | 1-2 h | >99 |
| 4 | Boc Deprotection | 50% TFA in DCM | DCM | 30 min | >99 |
| 5 | Coupling of Fmoc-Ala-OH | Fmoc-Ala-OH, HBTU, DIPEA | DMF | 1-2 h | >99 |
| 6 | Final Deprotection & Cleavage | TFA, TIS, H₂O | - | 2-3 h | - |
| Overall Crude Peptide Yield | 60-80% | ||||
| Crude Peptide Purity (by HPLC) | 50-70% | ||||
| Final Purified Peptide Yield | 20-40% |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Prolyl-Hydroxyproline (Pro-Hyp) Dipeptide
This protocol outlines the synthesis of the bioactive dipeptide Pro-Hyp using Boc-Pro-OH and H-Hyp-OEt (derived from this compound).
Materials:
-
Boc-Pro-OH
-
This compound
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M NaOH
-
1 M HCl
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Evaporate the solvent under reduced pressure to obtain H-Hyp-OEt·HCl.
-
-
Coupling Reaction:
-
In a round-bottom flask, dissolve Boc-Pro-OH (1 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.
-
In a separate flask, dissolve H-Hyp-OEt·HCl (1 equivalent) in DMF and neutralize with DIPEA (2.2 equivalents).
-
Add the neutralized H-Hyp-OEt solution to the activated Boc-Pro-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification of Boc-Pro-Hyp-OEt:
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-Pro-Hyp-OEt.
-
Purify the crude product by flash column chromatography.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified Boc-Pro-Hyp-OEt in a mixture of THF and water.
-
Add 1 M NaOH and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to obtain Boc-Pro-Hyp-OH.
-
-
Final Boc Deprotection:
-
Treat the Boc-Pro-Hyp-OH with 4M HCl in dioxane as described in step 1 to yield the final Pro-Hyp dipeptide.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide
This protocol describes a general procedure for incorporating a hydroxyproline residue into a peptide sequence on a solid support using Boc-Hyp-OH (which can be sourced commercially or prepared from this compound by saponification). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is employed.
Materials:
-
Merrifield or PAM resin
-
Boc-amino acids (including Boc-Hyp-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HBTU/HOBt or other suitable coupling reagents
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
-
First Amino Acid Coupling (Loading):
-
Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method for Merrifield resin).
-
-
SPPS Cycle (for each subsequent amino acid):
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (e.g., Boc-Hyp-OH, 3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test (will be negative for a complete reaction). If the reaction is incomplete, repeat the coupling step.
-
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection as described above.
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 90% TFA, 5% TIS, 5% water) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and dry.
-
-
Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathways of Bioactive Peptides
Hydroxyproline-containing peptides, particularly Pro-Hyp, have been shown to elicit cellular responses through various signaling pathways. The diagrams below illustrate the key pathways involved.
Caption: Signaling pathways activated by the Pro-Hyp dipeptide.
The Pro-Hyp dipeptide has been shown to interact with β1-integrin, leading to the activation of the ERK signaling pathway, which in turn promotes cell motility and migration. Furthermore, Pro-Hyp can activate the Akt/mTOR pathway, promoting protein synthesis, and inhibit Foxo3a, which reduces the expression of ubiquitin ligases involved in muscle atrophy.
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a bioactive peptide containing a hydroxyproline residue.
Caption: General workflow for Boc-SPPS of a hydroxyproline peptide.
This workflow highlights the key steps in solid-phase peptide synthesis, from resin preparation to the final analysis of the purified peptide. The iterative nature of the SPPS cycle allows for the sequential addition of amino acids to build the desired peptide chain.
References
- 1. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Boc-Hyp-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating modified amino acids is a cornerstone of modern drug discovery and development. (2S,4R)-4-Hydroxyproline (Hyp) is a critical non-canonical amino acid, most notably as a key component of collagen, where it is essential for the stability of the triple-helical structure.[1] The incorporation of hydroxyproline into synthetic peptides can enhance their stability, influence their conformation, and provide sites for further modification.[2] This document provides detailed application notes and protocols relevant to the large-scale synthesis of peptides containing N-Boc-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt).
While large-scale solid-phase peptide synthesis (SPPS) typically utilizes amino acids with a free carboxylic acid (e.g., Boc-Hyp-OH) for direct coupling to the resin-bound amine, this compound is a valuable building block primarily for solution-phase peptide synthesis or for the preparation of peptide fragments that can be subsequently used in fragment condensation strategies.[3] The ethyl ester serves as a protecting group for the C-terminal carboxylic acid, which can be advantageous in preventing side reactions and controlling the coupling strategy.
These notes will cover the general principles of Boc-based peptide synthesis, specific considerations for incorporating this compound, and protocols for synthesis, purification, and characterization.
Data Presentation: Representative Performance in Boc Solid-Phase Peptide Synthesis
While specific quantitative data for the large-scale synthesis of peptides directly incorporating this compound via SPPS is not extensively available in the public domain, the following tables provide representative data for the synthesis of hydroxyproline-containing peptides using the more common Boc-Hyp-OH in a standard Boc-SPPS workflow. This data can serve as a benchmark for expected yields and purities when developing a synthesis strategy.
Table 1: Representative Yields for Boc-SPPS of a Model Hydroxyproline-Containing Peptide
| Peptide Sequence | Synthesis Scale (mmol) | Resin Type | Coupling Reagent | Crude Yield (%) | Purified Yield (%) |
| Ac-Gly-Pro-Hyp-Gly-Ala-Gly-NH₂ | 1.0 | MBHA | HBTU/DIEA | 75 | 45 |
| H-Tyr-Gly-Gly-Phe-Hyp-Arg-OH | 0.5 | PAM | DCC/HOBt | 68 | 38 |
| Ac-(Pro-Hyp-Gly)₃-NH₂ | 0.25 | BHA | TBTU/DIEA | 82 | 55 |
Table 2: Purity Profile of a Purified Hydroxyproline-Containing Peptide
| Analytical Method | Purity (%) | Major Impurities |
| RP-HPLC (214 nm) | >98 | Deletion sequences, incomplete deprotection |
| Mass Spectrometry | Consistent with expected mass | Minor adducts |
Experimental Protocols
Protocol 1: General Large-Scale Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard workflow for the synthesis of a peptide on a solid support using Boc-protected amino acids.
1. Resin Selection and Swelling:
-
Select an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.
2. First Amino Acid Attachment (for Merrifield Resin):
-
Dissolve the cesium salt of the first Boc-amino acid in dimethylformamide (DMF).
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
3. Boc-SPPS Cycle:
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve the next Boc-amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Wash the resin with DMF and DCM.
-
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin and dry it under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., TFMSA/TFA) to cleave the peptide from the resin and remove side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide in cold diethyl ether.
5. Purification and Characterization:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes a general method for the synthesis of a dipeptide in solution, which is a primary application for this compound.
1. Materials:
-
This compound
-
Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., N-methylmorpholine (NMM) or DIEA)
-
Anhydrous solvent (e.g., DCM, DMF)
2. Procedure:
-
Dissolve the amino acid ethyl ester hydrochloride (1.1 equivalents) and the base (1.1 equivalents) in the anhydrous solvent.
-
In a separate flask, dissolve this compound (1.0 equivalent) and a coupling additive if necessary (e.g., HOBt, 1.1 equivalents) in the same solvent.
-
Add the coupling agent (1.1 equivalents) to the this compound solution and stir for 10-15 minutes at 0°C to pre-activate.
-
Add the activated this compound solution to the amino acid ester solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
3. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting dipeptide by flash chromatography on silica gel.
4. C-Terminal Deprotection (Saponification):
-
To remove the ethyl ester and proceed with further peptide elongation, dissolve the dipeptide in a mixture of methanol and water.
-
Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid.
-
Extract the product into an organic solvent, wash with brine, dry, and evaporate to yield the dipeptide with a free C-terminal carboxylic acid.
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Caption: Simplified pathway of collagen synthesis and degradation.
Concluding Remarks
The large-scale synthesis of peptides containing this compound presents unique opportunities and challenges. While its primary application is in solution-phase synthesis and fragment condensation, the principles of Boc chemistry remain central to its successful incorporation into target peptides. The protocols and data provided herein offer a foundational framework for researchers to develop robust and efficient synthetic strategies for hydroxyproline-containing peptides. Careful optimization of coupling conditions, purification methods, and analytical characterization are paramount to achieving high-purity peptides for applications in drug discovery and development. The synthesis of collagen-mimetic peptides and other bioactive sequences containing hydroxyproline continues to be an active area of research, with the potential to yield novel therapeutics and biomaterials.
References
Application Notes and Protocols for the Purification of Peptides Containing Hydroxyproline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of peptides containing hydroxyproline, a critical component of collagen and other connective tissues. The methodologies outlined below are essential for obtaining high-purity peptides for research, therapeutic, and diagnostic applications.
Introduction
Peptides incorporating hydroxyproline often originate from the enzymatic hydrolysis of collagen or are produced through solid-phase peptide synthesis (SPPS). The purification of these peptides is crucial to remove impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for peptide purification, offering high-resolution separation based on hydrophobicity.[1][2] Solid-Phase Extraction (SPE) serves as a valuable preliminary clean-up and concentration method.[3][4] This document outlines detailed protocols for both techniques.
Key Purification Techniques
The primary methods for purifying hydroxyproline-containing peptides are Solid-Phase Extraction (SPE) for initial sample clean-up and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution purification.
Solid-Phase Extraction (SPE)
SPE is an effective technique for removing salts, residual reagents, and other highly polar impurities from crude peptide mixtures before RP-HPLC. It can also be used to concentrate the peptide sample. A generic protocol for peptide clean-up using a C18 SPE cartridge is provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (commonly C8 or C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted by a gradient of increasing organic solvent concentration.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Peptide Clean-up
This protocol is designed for the initial purification and concentration of hydroxyproline-containing peptides from a crude sample.
Materials:
-
SPE Cartridge (e.g., C18)
-
Conditioning Solvent: 100% Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)
-
Equilibration Solvent: 10% Acetonitrile (ACN) in water + 0.1% TFA
-
Wash Solvent: 10% Acetonitrile (ACN) in water + 0.1% TFA
-
Elution Solvent: 65% Acetonitrile (ACN) in water + 0.1% TFA
-
Crude peptide sample dissolved in a minimal volume of equilibration solvent.
Procedure:
-
Conditioning: Pass 3 bed volumes of Conditioning Solvent through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 3 bed volumes of Equilibration Solvent through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the dissolved crude peptide sample onto the cartridge in approximately 0.6 bed volumes.
-
Washing: Wash the cartridge with 3 bed volumes of Wash Solvent to remove salts and other polar impurities.
-
Elution: Elute the peptide of interest with 3 bed volumes of Elution Solvent. Collect the eluate.
-
Confirmation of Elution (Optional): To ensure complete elution, a subsequent wash with a higher concentration of ACN (e.g., 70%) can be performed and collected separately.
-
Drying: The collected eluate can be lyophilized to obtain the purified peptide as a powder.
Protocol 2: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for the purification of hydroxyproline-containing peptides using RP-HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase column (e.g., C18, 5 µm particle size, 30 nm pores, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Peptide sample (pre-cleaned by SPE or dissolved in Mobile Phase A).
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the peptide sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution of peptides by UV absorbance at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Data Presentation
Table 1: Representative RP-HPLC Purification Parameters for Hydroxyproline-Containing Peptides
| Parameter | Setting | Reference |
| Column | C18 Reversed-Phase | |
| Mobile Phase A | Water with 0.1% (v/v) TFA | |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% (v/v) TFA | |
| Gradient | Linear gradient, e.g., 5-60% Mobile Phase B | |
| Flow Rate | Typically 1 mL/min for a 4.6 mm ID analytical column | |
| Detection | UV absorbance at 210-220 nm |
Visualizations
Experimental Workflow for Peptide Purification
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Boc-L-hydroxyproline Ethyl Ester (Boc-Hyp-OEt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as stability, potency, and bioavailability. N-Boc-L-hydroxyproline ethyl ester (Boc-Hyp-OEt) is a valuable synthetic building block that introduces a constrained, hydroxylated pyrrolidine ring with a protected amine and an esterified carboxyl group into a peptide sequence. Accurate and robust analytical methods are crucial for the characterization, quality control, and quantitative analysis of peptides containing this modification throughout the research and development process.
These application notes provide detailed protocols for the primary analytical techniques used to characterize peptides containing this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound Precursor
A thorough understanding of the precursor's properties is fundamental for developing analytical methods for peptides into which it is incorporated. The data presented below is for the closely related N-Boc-trans-4-hydroxy-L-proline methyl ester, which serves as a strong proxy for the ethyl ester.
| Property | Value | Reference |
| Chemical Name | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |
| CAS Number | 74844-91-0 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | White to light beige crystalline powder or clear colorless oil | |
| Melting Point | 92-96 °C | |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | |
| Optical Activity | [α]20/D -65° (c = 1% in chloroform) |
Note: The ethyl ester (this compound) will have a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol .
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. The hydrophobicity of the Boc group and the overall peptide sequence will govern its retention characteristics.
Quantitative Data Summary (Hypothetical)
The following table summarizes typical performance characteristics for an optimized RP-HPLC method for a hypothetical peptide containing this compound. These values are illustrative and will require validation for specific peptides.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Specificity | Resolved from impurities |
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a synthetic peptide containing this compound and separate it from process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: 50% acetonitrile in water
Procedure:
-
Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 31 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is essential for confirming the molecular weight of the target peptide and identifying impurities.
Experimental Protocol: LC-MS/MS
Objective: To confirm the molecular weight of the this compound containing peptide and to identify potential impurities through fragmentation analysis.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of the peptide in Mobile Phase A.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient: A shallow gradient appropriate for the peptide's hydrophobicity (e.g., 10-50% B over 15 minutes).
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range (MS1): m/z 300-2000
-
Fragmentation: Collision-Induced Dissociation (CID)
-
Data Acquisition: Data-Dependent Acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated peptide.
-
Analyze the MS/MS spectra of the parent ion to confirm the peptide sequence. Cleavage N-terminal to the proline residue is often a dominant fragmentation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed atomic-level information about the peptide's structure, including the conformation of the this compound residue and its impact on the overall peptide fold.
Experimental Protocol: 1D and 2D NMR
Objective: To obtain unambiguous resonance assignments and confirm the covalent structure and conformation of the this compound containing peptide.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a suitable buffer).
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent.
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess sample purity and identify characteristic signals.
-
Expected Resonances:
-
Boc group: A sharp singlet around 1.4 ppm.
-
Ethyl ester (CH₃): A triplet around 1.2 ppm.
-
Ethyl ester (CH₂): A quartet around 4.1 ppm.
-
Proline ring protons: Complex multiplets in the 1.8-4.5 ppm range.
-
Amide protons: Typically in the 7.5-9.0 ppm region.
-
-
-
2D NMR Acquisition:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's 3D structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Sequentially assign the proton and carbon resonances.
-
Analyze NOE cross-peaks to determine inter-proton distances and deduce the peptide's conformation.
-
Conclusion
The analytical characterization of peptides containing this compound requires a multi-faceted approach. RP-HPLC is indispensable for routine purity assessment, while LC-MS provides definitive confirmation of molecular identity and is crucial for impurity profiling. For a comprehensive understanding of the peptide's three-dimensional structure and the conformational influence of the modified proline residue, NMR spectroscopy is the most powerful tool. The protocols and workflows detailed in these application notes provide a robust framework for the successful analysis of this important class of modified peptides, supporting their advancement from discovery to development.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Hyp-OEt Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Boc-Hyp-OEt (N-Boc-4-hydroxy-L-proline ethyl ester) coupling reactions. Here, you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound?
A1: The main challenges in this compound coupling reactions stem from a combination of factors inherent to the hydroxyproline moiety:
-
Steric Hindrance: The rigid, cyclic structure of the proline ring, coupled with the bulky Boc protecting group, can create significant steric hindrance. This can impede the approach of the activated carboxyl group to the amine, leading to slower reaction rates and incomplete coupling.
-
Side-Chain Reactivity: The secondary hydroxyl group on the C4 position of the proline ring is nucleophilic and can undergo unwanted side reactions, most notably O-acylation, where the hydroxyl group is acylated instead of the intended amine.
-
Racemization/Epimerization: While proline residues are generally considered less prone to racemization than many other amino acids, the specific reaction conditions, particularly the choice of coupling reagent and base, can sometimes lead to epimerization at the alpha-carbon.
Q2: Is it necessary to protect the hydroxyl group of this compound before coupling?
A2: While not always mandatory, protecting the hydroxyl group of this compound is highly recommended to prevent side reactions, primarily O-acylation. An acid-labile protecting group like tert-butyl (tBu) is a common choice in Boc-based solid-phase peptide synthesis (SPPS).
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are generally recommended. Uranyl/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are often more effective than standard carbodiimide reagents like DCC or DIC, especially when used with additives like HOBt or OxymaPure.[1][2]
Q4: How can I monitor the completion of a this compound coupling reaction?
A4: In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative colorimetric tests. Since the N-terminus of the growing peptide chain is a secondary amine after the coupling of proline or its derivatives, the standard Kaiser test (ninhydrin test) is unreliable. Instead, tests like the bromophenol blue test or the chloranil test are recommended for detecting the presence of unreacted secondary amines.[3] A negative result (e.g., yellow beads with bromophenol blue) indicates a complete reaction. For solution-phase synthesis, Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials.
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Reaction
This is one of the most common problems encountered with this compound, often identified by a positive bromophenol blue or chloranil test in SPPS, or the presence of starting material in TLC for solution-phase synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Reagent Reactivity | Switch to a more powerful coupling reagent. HATU and HCTU are excellent first-line choices for difficult couplings.[4] |
| Steric Hindrance | - Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. - Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents). - Elevate Temperature: Gently increase the reaction temperature to 30-40°C to improve kinetics, but monitor for potential side reactions.[5] |
| Suboptimal Solvent | Ensure the use of high-purity, anhydrous solvents like DMF or NMP. For peptide aggregation issues in SPPS, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture (e.g., DMF/DMSO). |
| Inadequate Reaction Time | Extend the coupling reaction time. Monitor the reaction progress at set intervals to determine the optimal duration. |
Issue 2: O-Acylation of the Hydroxyl Side-Chain
This side reaction results in the formation of an ester linkage at the 4-hydroxy position, leading to a branched peptide impurity that can be difficult to separate from the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Unprotected Hydroxyl Group | The most effective solution is to use a derivative of this compound where the hydroxyl group is protected, for example, with a tert-butyl (tBu) ether. |
| Over-activation of the Carboxylic Acid | - Use Additives: Employ coupling reagents in the presence of additives like HOBt or OxymaPure, which can form less reactive activated esters, potentially reducing the likelihood of O-acylation. - Control Stoichiometry: Avoid using a large excess of the coupling reagent. |
| Choice of Coupling Reagent | While data is limited, highly reactive reagents might be more prone to promoting O-acylation. If this is a persistent issue, a systematic evaluation of different coupling reagent classes may be necessary. |
Issue 3: Racemization/Epimerization
Although less common for proline derivatives, racemization can occur under certain conditions, leading to the formation of diastereomeric impurities that can be challenging to separate and may impact the biological activity of the final peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Prolonged Exposure to Base | Minimize the pre-activation time and the overall reaction time in the presence of a base. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). In cases of significant racemization, a weaker base like sym-collidine may be considered. |
| Coupling Reagent and Additives | The use of additives like HOBt or OxymaPure is generally recommended to suppress racemization. However, it is important to note that under specific circumstances (e.g., with phenacyl esters), HOBt has been reported to catalyze the racemization of hydroxyproline. Careful evaluation of the specific reaction system is advised. |
| Elevated Temperature | While increasing the temperature can improve coupling efficiency, it can also increase the rate of racemization. This parameter should be optimized carefully. |
Quantitative Data Summary
Direct comparative studies on the coupling efficiency of various reagents specifically for this compound are limited in the literature. However, the following table provides extrapolated data based on studies with other sterically hindered and Boc-protected amino acids, which can serve as a guide for reagent selection.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times. |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU. |
| PyBOP/DIPEA | 90 - 97 | > 95 | Low | Effective for many hindered couplings. |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization. |
| DIC/HOBt | 85 - 95 | > 90 | Low to Moderate | A cost-effective option, but may be less efficient for highly hindered couplings. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU (SPPS)
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed immediately by the addition of the pre-activated amino acid solution.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Take a small sample of the resin and perform a bromophenol blue or chloranil test to check for completion.
-
Washing: If the test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Recoupling (if necessary): If the monitoring test is positive, repeat steps 2-5.
Protocol 2: Detection of O-Acylation Side-Product
-
Sample Preparation: After the coupling reaction and cleavage from the resin (if applicable), purify a small amount of the crude product.
-
Mass Spectrometry Analysis: Analyze the purified product using high-resolution mass spectrometry (e.g., ESI-MS). The O-acylated side-product will have a mass corresponding to the desired peptide plus the mass of the acyl group from the activated amino acid.
-
NMR Spectroscopy: In some cases, 1H and 13C NMR spectroscopy can be used to identify the ester linkage of the O-acylated product.
Protocol 3: Chiral HPLC Analysis for Racemization
-
Sample Preparation: Perform a test coupling reaction of this compound to a suitable amine. After the reaction, deprotect the Boc group using standard procedures (e.g., TFA in DCM) and purify the resulting dipeptide.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column suitable for separating amino acid diastereomers.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The gradient should be optimized to achieve baseline separation of the L- and D-isomers.
-
Analysis: Inject the purified dipeptide sample onto the column. The L-L and D-L diastereomers should elute as separate peaks.
-
Quantification: Integrate the peak areas of the two diastereomers to calculate the percentage of racemization.
Visualizations
References
Technical Support Center: Optimizing Boc-Hyp-OEt Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of N-Boc-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for this compound deprotection?
Standard deprotection of this compound is typically achieved under acidic conditions. The two most common methods are:
-
Trifluoroacetic acid (TFA): A solution of 25-50% TFA in a chlorinated solvent like dichloromethane (DCM) is widely used.[1]
-
Hydrogen chloride (HCl) in dioxane: A 4M solution of HCl in 1,4-dioxane is another effective reagent.[2][3]
Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete deprotection can arise from several factors:
-
Insufficient acid strength or concentration: While Boc is acid-labile, some substrates may require harsher conditions.
-
Short reaction time: The reaction may not have proceeded to completion.
-
Poor reagent quality: Degradation of the acid or solvent can reduce efficiency.
To address this, consider the following:
-
Increase the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.
-
Carefully increase the acid concentration.
-
Ensure the use of fresh, high-quality reagents and anhydrous solvents.
Q3: What are the primary side reactions to be aware of during this compound deprotection?
The main side reactions of concern are:
-
t-Butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites. While the hydroxyl group of hydroxyproline is a potential site, this is less common than with more nucleophilic residues like tryptophan or methionine.[4]
-
O-Trifluoroacetylation: When using TFA, the hydroxyl group of hydroxyproline can be acylated to form a trifluoroacetyl ester, complicating purification.[5]
-
Ester hydrolysis: The ethyl ester is generally stable under anhydrous acidic conditions used for Boc deprotection, but prolonged exposure or the presence of water can lead to its cleavage.
-
Epimerization: While less common for the C4 position of hydroxyproline under standard Boc deprotection conditions, it is a possibility that should be considered, especially under harsh conditions or with extended reaction times.
Q4: How can I prevent the O-trifluoroacetylation of the hydroxyl group when using TFA?
To minimize O-trifluoroacetylation:
-
Use the minimum effective concentration of TFA.
-
Keep the reaction temperature low (e.g., 0 °C).
-
Minimize the reaction time.
-
Consider using an alternative deprotection method, such as HCl in dioxane, which does not pose a risk of O-acylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength/concentration, short reaction time, poor reagent quality. | Increase reaction time, carefully increase acid concentration, use fresh reagents and anhydrous solvents. Monitor by TLC/LC-MS. |
| Formation of an unexpected, more non-polar byproduct | t-Butylation of the hydroxyl group or other nucleophilic sites. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Formation of a byproduct with a higher molecular weight (especially with TFA) | O-Trifluoroacetylation of the hydroxyl group. | Use lower TFA concentration, lower reaction temperature (0 °C), and shorter reaction time. Alternatively, use 4M HCl in dioxane for deprotection. |
| Loss of the ethyl ester group | Presence of water in the reaction mixture, prolonged reaction time, or excessively harsh acidic conditions. | Ensure the use of anhydrous solvents and reagents. Minimize reaction time. Consider milder deprotection conditions. |
| Product is an oil instead of a solid | The product is the trifluoroacetate or hydrochloride salt which may be oily. | Triturate the crude product with cold diethyl ether to induce precipitation. For TFA salts, co-evaporation with toluene can help remove residual acid. |
| Difficulty in purifying the final product | Presence of side products or residual acid. | Optimize deprotection conditions to minimize side reactions. Ensure complete removal of the acid during workup. Purification can be achieved by recrystallization or column chromatography. |
Comparative Data on Deprotection Methods
The following table provides a comparison of common deprotection reagents for Boc-protected amino acids. While specific data for this compound is limited, these values serve as a general guideline.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) in Dioxane | Milder Acidic Reagents (e.g., aq. H₃PO₄) |
| Reagent | 25-50% TFA in DCM | 4M HCl in 1,4-Dioxane | 85% H₃PO₄ in THF |
| Typical Reaction Time | 0.5 - 2 hours | 0.5 - 1 hour | 2 - 12 hours |
| Typical Yield | >90% | >95% | High |
| Typical Purity | High, but potential for O-trifluoroacetylation | High, generally clean conversion | High, with good functional group tolerance |
| Product Salt Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often a crystalline solid) | Phosphate salt |
| Key Advantages | Volatile reagent, easy to remove in vacuo. | Fast and highly efficient, product often precipitates as a solid. | Mild conditions, compatible with other acid-sensitive groups. |
| Key Disadvantages | Can cause O-trifluoroacetylation of the hydroxyl group. | Dioxane is a hazardous solvent. | Longer reaction times may be required. |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DCM and TFA.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection of this compound using HCl in Dioxane
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting workflow for common this compound deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
preventing side reactions with Boc-Hyp-OEt
Welcome to the technical support center for Boc-Hyp-OEt (N-Boc-4-trans-hydroxy-L-proline ethyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
The main challenges associated with the use of this compound stem from potential side reactions related to its functional groups: the Boc-protected amine, the secondary hydroxyl group, and the ethyl ester. Key issues include incomplete coupling reactions, racemization, and unintended reactions of the hydroxyl and ester groups during deprotection and coupling steps.
Q2: Is it necessary to protect the hydroxyl group of this compound during peptide synthesis?
Yes, protecting the secondary hydroxyl group is highly recommended to prevent undesirable side reactions.[1] The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and a decrease in the yield of the desired linear peptide.[1] An acid-labile protecting group, such as tert-butyl (tBu), is a suitable option.
Q3: What are the most common side reactions associated with this compound?
The most frequently encountered side reactions include:
-
Incomplete Coupling: The steric hindrance from the Boc group and the rigid pyrrolidine ring can slow down coupling reactions, leading to deletion sequences in the final peptide.
-
Racemization: Although proline and its derivatives are generally less prone to racemization, harsh coupling conditions or prolonged activation times can lead to epimerization at the alpha-carbon.[2] The presence of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides has been shown to potentially increase racemization for proline derivatives under certain conditions.[2]
-
Diketopiperazine (DKP) Formation: When Hyp is one of the first two amino acids in a sequence, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin and termination of the peptide chain.[3]
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. This can be a concern during Boc deprotection (acidic) or if basic conditions are used for other synthetic steps.
-
Alkylation: During the acidic cleavage of the Boc group, the generated tert-butyl cation can potentially alkylate nucleophilic side chains if not properly scavenged.
Q4: How can I monitor the completion of a coupling reaction with this compound?
Standard colorimetric tests can be used to monitor the presence of free primary amines on the solid support.
-
Kaiser Test (Ninhydrin Test): This test gives a blue/purple color in the presence of primary amines. For a successful coupling, the resin beads should remain colorless or slightly yellow.
-
Chloranil Test: This test can be used as an alternative, especially for secondary amines like proline, where the Kaiser test may give a less intense color. A positive result is indicated by a blue color.
Quantitative analysis of coupling efficiency can be performed by cleaving a small amount of the peptide from the resin and analyzing it by HPLC to check for the presence of deletion sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in peptide synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky Boc group and the cyclic structure of hydroxyproline can impede the coupling reaction. | Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Double Coupling: Perform the coupling step twice to drive the reaction to completion. Elevated Temperature: Carefully increase the reaction temperature. Microwave-assisted synthesis can also be beneficial. |
| Poor Solubility: this compound may have limited solubility in standard solvents like DMF. | Use Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM). | |
| Peptide Aggregation: The growing peptide chain on the solid support may aggregate, hindering reagent access. | Use Chaotropic Agents: Add salts like LiCl to the reaction mixture to disrupt aggregation. Modify Synthesis Conditions: Synthesize at a higher temperature or use a lower-load resin. | |
| High Levels of Racemization Detected | Over-activation of the Carboxylic Acid: Some coupling reagents can lead to highly reactive intermediates that are more prone to racemization. | Choose Appropriate Coupling Reagents: Carbodiimide-based methods (e.g., DIC) with additives like HOBt or OxymaPure are often recommended to suppress racemization. However, be aware of reports of HOBt-induced racemization with proline derivatives and consider alternatives if this is observed. Optimize Base: Use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Prolonged Activation Time: The longer the activated species exists before reacting, the higher the chance of racemization. | Minimize Pre-activation Time: Use in-situ activation protocols where the amine component is present during the activation step. | |
| High Reaction Temperature: Increased temperature can accelerate racemization. | Lower Reaction Temperature: Perform the coupling at 0 °C or room temperature. | |
| Presence of a Side Product with a Mass Corresponding to the Hydrolyzed Ethyl Ester | Ester Hydrolysis during Boc Deprotection: Prolonged exposure to strong acidic conditions (TFA) can lead to some hydrolysis of the ethyl ester. | Minimize Deprotection Time: Use the minimum time required for complete Boc deprotection. Optimize TFA Concentration: A solution of 25-50% TFA in DCM is typically sufficient for Boc removal. |
| Ester Hydrolysis during other steps: Exposure to basic conditions can also cause hydrolysis. | Avoid Basic Conditions: If possible, avoid strongly basic conditions in subsequent reaction steps. If basic conditions are necessary, keep the reaction time and temperature to a minimum. | |
| Chain Termination at the Dipeptide Stage | Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide can cleave it from the resin. This is more common when proline or hydroxyproline is the C-terminal or penultimate residue. | Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can suppress DKP formation due to steric hindrance. Use In Situ Neutralization: For Boc-SPPS, in situ neutralization protocols can minimize the time the free N-terminal amine is available for cyclization. |
Data Summary
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of common coupling reagents used for sterically hindered amino acids, which can serve as a guide.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes |
| DCC/DIC + HOBt/OxymaPure | Carbodiimide | Moderate-High | Low-Moderate | Widely used, but byproduct of DCC (DCU) is insoluble. DIC is preferred for SPPS. HOBt/OxymaPure are added to suppress racemization and improve efficiency. |
| HBTU/TBTU | Aminium/Uronium | High | Low | Very efficient and fast. Requires a base (e.g., DIPEA) for activation. |
| HATU | Aminium/Uronium | Very High | Very Low | Generally considered one of the most effective coupling reagents, especially for difficult couplings. |
| PyBOP | Phosphonium | High | Low | Byproducts are water-soluble, simplifying purification. Less hazardous than its predecessor, BOP. |
| PyBrOP | Phosphonium | Very High | Moderate | Highly reactive, can be effective for very hindered couplings, but may increase the risk of racemization if not used carefully. |
Experimental Protocols
Standard Boc-SPPS Coupling Protocol using HBTU
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Perform Boc deprotection using 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.
- Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
- Neutralize the resin with a 10% solution of DIPEA in DMF.
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the swollen and deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
3. Monitoring and Washing:
- Perform a Kaiser test to monitor the completion of the coupling. A negative result (colorless or yellow beads) indicates a complete reaction.
- If the coupling is incomplete, the coupling step can be repeated (double coupling).
- Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
4. Chain Elongation:
- Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids in the peptide sequence.
Cleavage of the Peptide from the Resin
Caution: Anhydrous HF is extremely toxic and corrosive and should only be handled in a specialized apparatus by trained personnel.
1. Preparation:
- Dry the final peptide-resin thoroughly under vacuum.
- Add a scavenger mixture (e.g., anisole) to the reaction vessel to protect sensitive residues from alkylation by the tert-butyl cation.
2. HF Cleavage:
- Cool the reaction vessel to 0 °C.
- Carefully condense liquid HF into the vessel.
- Stir the mixture at 0 °C for 1-2 hours.
3. Work-up:
- Evaporate the HF under a stream of nitrogen or by vacuum.
- Precipitate the cleaved peptide by adding cold diethyl ether.
- Filter and wash the peptide with cold diethyl ether.
- Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for issues encountered with this compound.
References
Technical Support Center: Improving the Solubility of Peptides Containing Boc-Hyp-OEt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides containing N-tert-butyloxycarbonyl-4-hydroxyproline ethyl ester (Boc-Hyp-OEt).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The solubility of peptides containing this compound is influenced by several factors. The Boc (tert-butyloxycarbonyl) protecting group is bulky and hydrophobic, which can significantly decrease the peptide's polarity and, consequently, its aqueous solubility.[1] The ethyl ester (OEt) at the C-terminus further increases the hydrophobicity compared to a free carboxylic acid. While the hydroxyl group of hydroxyproline (Hyp) adds some polarity, the overall character of a peptide incorporating this compound is often hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate.[2][3]
Q2: What is the first step I should take when trying to dissolve a new peptide containing this compound?
A2: Before attempting to dissolve the entire sample of your lyophilized peptide, it is crucial to perform a small-scale solubility test.[1][4] This will prevent the loss of valuable material if an inappropriate solvent is chosen. Start with common laboratory solvents and observe the peptide's behavior.
Q3: My peptide with this compound will not dissolve in water. What should I try next?
A3: Given the hydrophobic nature of this compound, poor water solubility is expected. The next step is to try organic solvents. Start with a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving hydrophobic peptides. Once dissolved in the organic solvent, you can slowly add your aqueous buffer to the peptide solution drop-by-drop while vortexing. Be mindful that the peptide may precipitate if the final concentration of the organic solvent is too low.
Q4: Can adjusting the pH of my buffer improve the solubility of my peptide?
A4: Yes, adjusting the pH can be a powerful technique to enhance peptide solubility, especially if the peptide has ionizable groups (acidic or basic amino acid residues) in its sequence. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. For a peptide containing this compound, if the rest of the sequence contains basic residues (like Lysine, Arginine, Histidine), dissolving in a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility by protonating these residues. Conversely, if the peptide contains acidic residues (like Aspartic acid, Glutamic acid), a slightly basic buffer (e.g., containing 0.1% ammonium hydroxide) may be beneficial.
Q5: Are there any physical methods to aid in the dissolution of my peptide?
A5: Yes, physical methods can be helpful. Sonication in a water bath can help break up aggregates and accelerate the dissolution process. Gentle warming (below 40°C) can also increase solubility, but this should be done with caution to avoid peptide degradation. After dissolution, it is always recommended to centrifuge the solution to pellet any undissolved particulates before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide appears as a gel or is very viscous after adding solvent. | The peptide is forming aggregates through intermolecular hydrogen bonding. | - Use stronger organic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), potentially in a mixture with dichloromethane (DCM).- Add chaotropic agents like guanidinium chloride or urea to disrupt hydrogen bonds (note: these may interfere with biological assays).- Sonication can help break up the gel-like structure. |
| Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of the peptide.2. Increase the percentage of the organic co-solvent in the final solution (be mindful of assay compatibility).3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing to avoid localized high concentrations. |
| Peptide solubility varies between different synthesized batches. | There may be differences in counter-ions from the synthesis and purification process (e.g., TFA vs. acetate). | Standardize the salt form of your peptide if possible. If not, perform solubility tests for each new batch. |
| The peptide is still insoluble even after trying various solvents. | The peptide sequence is extremely hydrophobic and prone to strong aggregation. | - Consider chemical modification of the peptide sequence, such as adding hydrophilic tags (e.g., a poly-lysine or poly-arginine sequence).- PEGylation, the attachment of polyethylene glycol chains, can significantly increase hydrophilicity.- If feasible for your application, consider resynthesizing the peptide with solubilizing modifications. |
Quantitative Data Summary
The solubility of a specific peptide containing this compound is highly dependent on the rest of the amino acid sequence. The following table provides a general guideline for the expected solubility in various solvent systems for a moderately hydrophobic peptide containing this compound. Actual values will need to be determined empirically.
| Solvent System | Expected Solubility | Remarks |
| Deionized Water | Very Low (<0.1 mg/mL) | The hydrophobic Boc and OEt groups significantly limit aqueous solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low (<0.1 mg/mL) | Similar to deionized water, aggregation is likely. |
| 10% Acetic Acid | Low to Moderate | May improve solubility if the peptide contains basic residues. |
| DMSO | High | A good initial solvent for hydrophobic peptides. |
| DMF | High | An alternative to DMSO for dissolving hydrophobic peptides. |
| Acetonitrile | Moderate | Can be used, but may be less effective than DMSO or DMF for very hydrophobic peptides. |
| Trifluoroethanol (TFE) / Dichloromethane (DCM) mixture | High | Powerful solvent system for sparingly-soluble protected peptides. |
| Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM) mixture | High | Another strong solvent option for highly aggregated peptides. |
Experimental Protocols
Protocol 1: General Step-wise Solubilization Procedure
This protocol details a systematic approach to dissolving a lyophilized peptide containing this compound.
-
Initial Assessment: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Small-Scale Test: Weigh out a small, known amount of the peptide for initial solubility testing to avoid wasting the entire sample.
-
Aqueous Attempt: Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
pH Modification (if applicable): If the peptide sequence contains acidic or basic residues, attempt to dissolve a new aliquot in a dilute acidic (e.g., 10% aqueous acetic acid) or basic (e.g., 0.1% aqueous ammonium hydroxide) solution.
-
Organic Co-solvent: If the peptide remains insoluble, weigh a new test aliquot. Add a minimal amount of DMSO or DMF to completely dissolve the peptide. Then, slowly add the desired aqueous buffer to the peptide concentrate drop-by-drop while vortexing to reach the final desired concentration.
-
Physical Assistance: If the solution is not clear, sonicate in a water bath for 10-15 minutes or warm gently (to <40°C).
-
Final Clarification: Centrifuge the final solution to pellet any remaining undissolved material before use.
Protocol 2: Solubility Determination by HPLC
This method can be used to quantify the solubility of your peptide in a given solvent.
-
Prepare a Saturated Solution: Add an excess amount of the peptide to your chosen solvent in a vial. Ensure there is undissolved solid material.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration into the linear range of your HPLC calibration curve.
-
HPLC Analysis:
-
Prepare a series of standard solutions of your peptide with known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Inject your diluted sample and determine its concentration from the calibration curve.
-
-
Calculate Solubility: Multiply the concentration of the diluted sample by the dilution factor to determine the solubility of the peptide in that solvent.
Visualizations
Caption: Troubleshooting workflow for peptide solubilization.
Caption: Logical relationships in solubility enhancement.
References
Technical Support Center: Synthesis of Hydroxyproline-Rich Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydroxyproline-rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of hydroxyproline (Hyp) and proline-rich peptides challenging?
The synthesis of peptides rich in proline and hydroxyproline presents several challenges. The incorporation of these residues can be difficult due to steric hindrance caused by their cyclic structure, which can slow down the kinetics of amide bond formation.[1][2] Furthermore, sequences rich in these amino acids are prone to aggregation and the formation of stable secondary structures on the resin, which can block reactive sites and lead to incomplete reactions.[3][4][5]
Q2: What is the most common protecting group for the hydroxyl function of hydroxyproline?
The hydroxyl group of hydroxyproline should be protected to prevent unwanted side reactions during synthesis. The most common protecting group is the acid-labile tert-butyl (tBu) group. This makes Fmoc-Hyp(tBu)-OH a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).
Q3: What are the most common side reactions observed during the synthesis of peptides containing proline or hydroxyproline?
Common side reactions include:
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Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially when proline or hydroxyproline is one of the first two C-terminal residues. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, prematurely cleaving the chain.
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Racemization: While proline residues are generally resistant to racemization, the conditions required for coupling sterically hindered amino acids can sometimes increase this risk.
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Incomplete Deprotection/Coupling: Due to steric hindrance and peptide aggregation, both the removal of the Fmoc group and the subsequent coupling reaction can be incomplete, leading to deletion and truncated sequences.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency for Fmoc-Hyp(tBu)-OH or Subsequent Residues
Symptom: A positive Kaiser test (blue/purple beads) after the coupling step indicates the presence of unreacted free primary amines. Mass spectrometry analysis of the crude product may show a significant peak corresponding to a deletion sequence.
Possible Causes & Solutions:
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Steric Hindrance: The bulky nature of the Hyp(tBu) residue can physically impede the coupling reaction.
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Solution 1: Double Couple. The simplest approach is to repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.
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Solution 2: Increase Reaction Time/Temperature. Extending the coupling time (e.g., 2-4 hours) or increasing the temperature (e.g., to 50°C), especially with microwave assistance, can overcome the kinetic barrier. However, be aware that elevated temperatures may increase the risk of racemization.
-
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be reactive enough for hindered couplings.
-
Solution: Use a More Potent Coupling Reagent. Aminium/uronium or phosphonium salt-based reagents are generally more effective. HATU and HBTU are commonly used, and COMU is a newer generation reagent with high efficiency and a better safety profile.
-
Comparative Data on Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with hydroxyproline. While exact yields are sequence-dependent, the general reactivity order is a key consideration.
| Coupling Reagent Class | Examples | Relative Reactivity/Efficiency | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High to Very High | HATU is extremely efficient but can cause racemization with prolonged pre-activation or high temperatures. COMU is comparable to HATU in efficiency but is not based on potentially explosive benzotriazoles. |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally give cleaner reactions and have better solubility in DMF than uronium salts. PyAOP is particularly effective for coupling N-methylated amino acids. |
| Carbodiimides | DIC/Oxyma | Moderate to High | A cost-effective option. The addition of Oxyma Pure significantly enhances performance over older additives like HOBt. |
This table summarizes qualitative comparisons from multiple sources.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency.
Issue 2: On-Resin Peptide Aggregation
Symptom: The resin beads appear clumped and do not swell properly. Both deprotection and coupling reactions become sluggish or incomplete as the peptide chain elongates. This is common in hydrophobic or proline-rich sequences.
Possible Causes & Solutions:
-
Inter/Intra-chain Hydrogen Bonding: The growing peptide chains form secondary structures (like β-sheets) that physically prevent reagents from accessing the N-terminus.
-
Solution 1: Change Solvent. Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), or use mixtures containing DMSO.
-
Solution 2: Use Chaotropic Salts. Washing the resin with a solution of LiCl or NaClO₄ in DMF can help break up secondary structures before the coupling step.
-
Solution 3: Incorporate "Structure-Breaking" Residues. For very difficult sequences, incorporating pseudoproline dipeptides can disrupt the hydrogen bonding patterns that lead to aggregation. These are later converted back to the native residues during final cleavage.
-
Workflow for Mitigating On-Resin Aggregation
Caption: Strategies to disrupt on-resin peptide aggregation.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for coupling Fmoc-Hyp(tBu)-OH or any sterically hindered amino acid where standard methods are insufficient.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Peptide-synthesis grade DMF
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative test for the Fmoc fulvene adduct in the piperidine wash) and wash thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. Note: Do not allow the activation mixture to stand for more than a few minutes before adding to the resin to minimize potential side reactions.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion.
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Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of Peptides
RP-HPLC is the standard method for purifying crude peptides based on their hydrophobicity.
Materials:
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Crude lyophilized peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of ACN) and filter through a 0.45 µm filter.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. A typical starting point is a linear gradient of 5% to 65% Solvent B over 30-60 minutes.
-
Preparative Purification: Scale up the optimized method to a preparative C18 column. Inject the dissolved crude peptide.
-
Fraction Collection: Monitor the elution profile at 214 nm. Collect fractions corresponding to the major peak, which is typically the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.
References
Technical Support Center: Boc-Hyp-OEt Racemization in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization of Boc-Hyp-OEt during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound peptide synthesis?
A1: Racemization is the stereochemical conversion of the L-isomer of this compound (Boc-trans-4-hydroxy-L-proline ethyl ester) into its D-isomer (Boc-cis-4-hydroxy-D-proline ethyl ester), resulting in a loss of stereochemical purity in the final peptide. The presence of the D-isomer can significantly alter the peptide's biological activity and pharmacological properties.
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The primary mechanism for racemization of N-protected amino acids like this compound during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxyl group is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component can then produce both the desired L-L peptide and the undesired D-L diastereomer. A secondary mechanism is the direct enolization of the activated carboxylic acid by a base.[2]
Q3: Is this compound particularly susceptible to racemization?
A3: While proline derivatives are generally considered less prone to racemization than other amino acids due to their rigid cyclic structure which disfavors oxazolone formation, studies have shown that proline and hydroxyproline esters can undergo significant racemization under specific conditions.[3] Factors such as the choice of coupling reagents, solvents, and the presence of certain additives can influence the extent of racemization.[3]
Q4: How do different coupling reagents affect the racemization of this compound?
A4: The choice of coupling reagent is a critical factor.
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Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to higher levels of racemization due to the formation of a highly reactive O-acylisourea intermediate. However, their tendency to cause racemization is significantly reduced when used with additives.
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents generally lead to lower levels of racemization by forming less reactive active esters. HATU is often preferred as it can provide faster coupling rates with minimal epimerization.
-
Phosphonium Salts (e.g., BOP, PyBOP): These are also known for their efficiency and for producing low levels of racemization.
Q5: What is the role of additives like HOBt and Oxyma in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species. It is important to note that under certain conditions, such as with proline phenacyl esters in DMF, HOBt has been observed to paradoxically increase racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Using carbodiimides (DCC, DIC) without an additive. | Switch to an onium salt-based coupling reagent like HATU or HBTU, which are known for lower racemization rates. If using a carbodiimide, always include an additive like HOBt or Oxyma. |
| Excessive or Strong Base: Using a strong, sterically unhindered base (e.g., triethylamine - TEA) or an excess amount of base (e.g., DIPEA). | Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed. | |
| Prolonged Activation Time: The activated this compound is left for an extended period before adding the amine component. | Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after its formation (in-situ activation). | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can be beneficial. | |
| Inappropriate Solvent: The polarity of the solvent can influence the stability of the activated intermediate. | Consider using less polar solvents. While DMF is common, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce racemization in some cases. | |
| Inconsistent racemization levels between batches. | Variability in Reagent Quality or Reaction Setup: Impurities in solvents or reagents (e.g., water) can affect the reaction. | Ensure all reagents are of high purity and anhydrous. Standardize the reaction setup, including the order of reagent addition and stirring speed. |
| Inconsistent Reaction Times or Temperatures: Lack of precise control over reaction parameters. | Use a temperature-controlled reaction vessel and a timer to ensure consistency between batches. | |
| Difficulty in separating and quantifying diastereomers by HPLC. | Suboptimal HPLC Conditions: The chosen column and mobile phase are not providing adequate separation. | Optimize the HPLC method. This may involve trying different chiral columns or adjusting the mobile phase composition (e.g., organic modifier, additives like trifluoroacetic acid). Derivatization of the peptide can also enhance separation. |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound is not extensively published, the following table provides illustrative data for the racemization of a representative sensitive amino acid (Fmoc-L-His(Trt)-OH) with different coupling reagents. These trends are generally applicable to other protected amino acids, including this compound.
| Coupling Reagent Combination | % Racemization (D-Isomer) |
| HATU/NMM | 14.2 |
| HBTU/NMM | 10.2 |
| PyBOP/NMM | 10.1 |
| TBTU/NMM | 9.9 |
| DIC/Oxyma | 1.7 |
| DIC/HOBt | 1.7 |
Data adapted from a study on Fmoc-protected amino acids, which demonstrates the relative impact of coupling reagents on racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt (Solid-Phase)
This protocol outlines a general procedure for a single coupling cycle on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes and then drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for no more than 1-2 minutes.
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Coupling Reaction: Immediately add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling may need to be repeated.
Protocol 2: Analytical HPLC for Diastereomer Analysis
This protocol provides a general method for the separation and quantification of L-L and D-L diastereomers of a peptide containing a Hyp residue.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., CHIRALPAK series) or a high-resolution reverse-phase column (e.g., C18)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: Chiral column or C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
-
Data Analysis: Inject the sample and record the chromatogram. The L-L and D-L diastereomers should elute as separate peaks. Integrate the peak areas to determine the percentage of each diastereomer.
Visualizations
Caption: Mechanism of this compound racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization of this compound.
References
Technical Support Center: Aggregation Issues in Peptides with Hydroxyproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of synthetic peptides containing hydroxyproline (Hyp).
Frequently Asked Questions (FAQs)
Q1: Is the presence of hydroxyproline in my synthetic peptide causing it to aggregate?
A: It is unlikely that hydroxyproline is the primary cause of aggregation. Generally, peptide aggregation is driven by the formation of intermolecular hydrogen bonds leading to β-sheet structures, often facilitated by hydrophobic residues.[1] Hydroxyproline, being more hydrophilic than proline due to its hydroxyl (-OH) group, typically increases a peptide's solubility and can act as a stabilizer.[2][3] Studies have shown that hydroxyproline can suppress protein aggregation, possibly through a mechanism of preferential hydration of the native state.[2]
However, at very high concentrations, even single amino acids like proline and hydroxyproline can self-assemble into aggregates through hydrogen bonding and hydrophobic interactions.[4] Therefore, while hydroxyproline is generally favorable for solubility, aggregation issues in Hyp-containing peptides are more likely caused by other factors such as:
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Overall hydrophobicity: The presence of other hydrophobic amino acids in the sequence.
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High peptide concentration: Exceeding the solubility limit of the peptide.
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Suboptimal buffer conditions: pH close to the peptide's isoelectric point (pI) or inappropriate ionic strength.
-
Secondary structure formation: Inherent propensity of the sequence to form β-sheets.
Q2: My hydroxyproline-containing peptide has poor solubility. What should I do?
A: Poor solubility is a common precursor to aggregation. To improve it, consider the following:
-
Optimize the Buffer:
-
pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the peptide's calculated isoelectric point (pI). At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and reducing solubility.
-
Ionic Strength: Modifying salt concentration (e.g., 150 mM NaCl) can either increase or decrease solubility depending on the peptide. Empirical testing is recommended.
-
-
Use Solubilizing Agents:
-
Organic Solvents: For very hydrophobic peptides, adding a small amount of organic solvent like acetonitrile, DMSO, or DMF can aid dissolution before adding the aqueous buffer.
-
Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt secondary structures that lead to aggregation, but be mindful of their potential to interfere with biological assays.
-
-
Temperature Control: Attempt to dissolve the peptide at a lower temperature (e.g., 4°C) first, as hydrophobic interactions are generally weaker at colder temperatures.
Q3: How can I detect and quantify aggregation in my peptide sample?
A: Several biophysical techniques can be used to detect and quantify aggregates. The choice of method depends on the nature of the aggregate (e.g., amorphous vs. fibrillar) and the information required.
-
Thioflavin T (ThT) Fluorescence Assay: This is the standard method for detecting amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.
-
Size Exclusion Chromatography (SEC-HPLC): A powerful method to separate and quantify soluble aggregates (dimers, oligomers, etc.) from the monomeric peptide based on hydrodynamic radius.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it useful for detecting the presence of larger aggregates.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide. A shift towards a strong negative band around 218 nm can indicate the formation of β-sheet structures, which is common in aggregates.
-
Transmission Electron Microscopy (TEM): Directly visualizes the morphology of aggregates, allowing differentiation between amorphous structures and ordered fibrils.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving aggregation issues with hydroxyproline-containing peptides.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Peptide precipitates immediately upon dissolution. | 1. Low Solubility: The peptide concentration exceeds its solubility limit in the chosen solvent. 2. Incorrect Solvent: The solvent is incompatible with the peptide's properties (e.g., using only water for a hydrophobic peptide). 3. pH at pI: The pH of the solution is too close to the peptide's isoelectric point (pI). | 1. Reduce Concentration: Try dissolving the peptide at a lower concentration. 2. Change Solvent: Use a small amount of an organic solvent (e.g., DMSO, DMF) to first wet the peptide before adding the aqueous buffer. 3. Adjust pH: Ensure the buffer pH is at least 1-2 units away from the peptide's pI. |
| Solution becomes cloudy or forms precipitate over time. | 1. Slow Aggregation: The peptide is kinetically aggregating over time. 2. Instability: The peptide is unstable under the storage conditions (temperature, pH). 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation. | 1. Optimize Storage: Store the peptide solution at 4°C for short-term use or flash-freeze aliquots in liquid nitrogen and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. 2. Add Stabilizers: Consider adding cryoprotectants like glycerol (5-10%) to aliquots before freezing. 3. Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. |
| Inconsistent results in biological assays. | 1. Presence of Soluble Aggregates: Oligomers or other small, soluble aggregates may be present and have different (or no) biological activity. 2. Adsorption to Surfaces: The peptide may be adsorbing to plasticware, leading to a lower effective concentration. | 1. Characterize Sample: Use SEC-HPLC to check for the presence of soluble aggregates before performing assays. 2. Purify Monomer: If aggregates are present, purify the monomeric species using SEC. 3. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 4. Incorporate Detergents: A very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes prevent surface adsorption, but check for compatibility with your assay. |
| Difficulty during solid-phase peptide synthesis (SPPS). | 1. On-Resin Aggregation: The growing peptide chain is aggregating on the solid support, leading to poor coupling and deprotection efficiency. This is common in hydrophobic sequences. | 1. Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the secondary structures that cause on-resin aggregation. 2. Change Solvents: Switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can be effective. 3. Microwave Synthesis: Using a microwave peptide synthesizer can help break up aggregates and improve reaction kinetics. |
Quantitative Data on Factors Influencing Peptide Stability & Aggregation
The stability of peptides, including those containing hydroxyproline, is influenced by multiple factors. While direct comparative data on the aggregation propensity of Pro vs. Hyp in a non-collagen context is scarce, the following tables provide relevant quantitative insights.
Table 1: Effect of Hydroxyproline Position on Collagen-like Peptide Stability
Data illustrates how 4-hydroxyproline stabilizes the triple-helical structure (a form of ordered assembly) compared to proline, while 3-hydroxyproline can be destabilizing.
| Peptide Sequence | Position of Hyp | Melting Temperature (Tm) | Reference |
| (Pro-Pro-Gly)n | N/A (Proline control) | ~28 °C | |
| (Pro-4-Hyp -Gly)7 | Yaa position | ~60 °C | |
| (Pro-4-Hyp -Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp -Gly)3 | Yaa position | 30 °C | |
| (Pro-4-Hyp -Gly)3-3-Hyp -4-Hyp -Gly-(Pro-4-Hyp -Gly)3 | Xaa position | 36 °C |
Table 2: General Factors Influencing Peptide Aggregation (GLP-1 Analogue Example)
This table shows how environmental factors like pH can drastically affect the aggregation of a therapeutic peptide.
| Condition | Peptide | Observation | Reference |
| pH 3.0 and 4.0 | GLP-1 Analogue | Formation of aggregates (fibrils) observed. | |
| pH 7.4 - 8.2 | GLP-1 Analogue | Formation of aggregates (fibrils) observed. | |
| pH 10.5 - 12.5 | GLP-1 Analogue | Insoluble form converts to soluble form without significant degradation if neutralized within ~30 minutes. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to monitor the kinetics of amyloid-like fibril formation in real-time.
-
Materials:
-
Peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water).
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.22 µm filter).
-
Black, clear-bottom 96-well microplate.
-
-
Procedure:
-
Preparation: Thaw all components to room temperature. Prepare a ThT working solution by diluting the stock solution to 20-25 µM in the assay buffer.
-
Plate Setup:
-
Add the peptide to the wells at the desired final concentration (e.g., 50 µM).
-
Add the ThT working solution to each well.
-
Include negative controls containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader capable of bottom reading and temperature control (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Optional: Include intermittent shaking to promote aggregation.
-
-
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.
Protocol 2: Analysis of Soluble Aggregates by SEC-HPLC
This method separates peptide species based on size to quantify monomers, dimers, and higher-order oligomers.
-
Materials:
-
HPLC system with a UV detector.
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of your peptide (e.g., a column with a 100-300 Å pore size).
-
Mobile Phase: A buffer compatible with your peptide (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should be filtered and degassed.
-
Peptide sample, filtered through a 0.22 µm filter.
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a known concentration of your peptide sample.
-
Elution: Run the separation isocratically (no gradient). Larger molecules (aggregates) will elute first, followed by smaller molecules (monomer).
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas for each species (e.g., high molecular weight aggregates, monomer). The percentage of aggregation can be calculated as: % Aggregation = (Area_Aggregates / Total_Area_All_Peaks) * 100.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancement of thermal stability and inhibition of protein aggregation by osmolytic effect of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pediaa.com [pediaa.com]
- 4. Unusual Aggregates Formed by the Self-Assembly of Proline, Hydroxyproline, and Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Hyp-OEt Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Nα-Boc-L-hydroxyproline ethyl ester (Boc-Hyp-OEt).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying peptides containing this compound?
A1: The main purification challenges stem from the physicochemical properties of the this compound moiety. The tert-butyloxycarbonyl (Boc) group is bulky and highly hydrophobic, which significantly increases the overall hydrophobicity of the peptide.[1][2] This can lead to several issues:
-
Poor Solubility: The peptide may have limited solubility in the aqueous mobile phases typically used for reversed-phase HPLC (RP-HPLC).[1][3]
-
Peptide Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to aggregation, which complicates purification and can result in low recovery and poor peak shape.[4]
-
Strong Retention on RP-HPLC: The peptide may bind very strongly to C18 or other reversed-phase columns, requiring high concentrations of organic solvent for elution, which can make separation from closely related impurities difficult.
-
Incomplete Boc-Group Removal: Residual starting material where the Boc group has not been successfully cleaved presents a major purification challenge, as the protected and deprotected peptides have very different retention times.
Q2: What are the most common impurities encountered during the synthesis of this compound containing peptides?
A2: Common impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and cleavage:
-
Deletion or Truncated Sequences: These result from incomplete coupling or deprotection steps during synthesis.
-
Diastereomers: Racemization of amino acids, particularly at the residue adjacent to the coupling site, can occur, leading to diastereomeric impurities that are often difficult to separate.
-
Side-Reaction Products: Impurities can form from side reactions such as aspartimide formation if aspartic acid is present in the sequence. During the final cleavage from the resin, reactive carbocations (like the t-butyl cation from the Boc group) can cause side reactions with sensitive residues (e.g., Trp, Met, Cys).
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation during synthesis and purification.
Q3: What is the recommended primary method for purifying these types of peptides?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying peptides. This method separates the target peptide from impurities based on differences in their hydrophobicity. For peptides like those containing this compound, a C18 stationary phase is typically a good starting point.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC
| Possible Cause | Troubleshooting Action | Rationale |
| Peptide Aggregation | 1. Lower the peptide concentration injected onto the column.2. Add organic modifiers like isopropanol or acetonitrile to the sample solvent.3. Consider purification at a higher temperature (e.g., 40-60°C). | Aggregation can be concentration-dependent. Higher temperatures and organic modifiers can disrupt intermolecular hydrophobic interactions causing aggregation. |
| Secondary Interactions with Silica | 1. Ensure Trifluoroacetic Acid (TFA) is present in the mobile phase (typically 0.1%).2. Use a high-purity silica-based column. | TFA acts as an ion-pairing agent, masking the charge of basic residues and minimizing interactions with free silanol groups on the stationary phase. |
| Slow On-Column Isomerization | 1. Analyze fractions across the broad peak by mass spectrometry (MS) to see if they have the same mass.2. Try changing the mobile phase pH or solvent composition. | Some peptides can exist as conformational isomers that slowly interconvert on the column, leading to broad peaks. Changing chromatographic conditions can sometimes coalesce these into a single sharp peak. |
Issue 2: Low Recovery of Purified Peptide
| Possible Cause | Troubleshooting Action | Rationale |
| Poor Solubility in Mobile Phase | 1. Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.2. Use a shallower gradient during elution. | Ensuring the peptide is fully dissolved before injection is critical. A slow increase in organic solvent during the gradient can prevent the peptide from precipitating on the column. |
| Irreversible Adsorption to Column | 1. Try a different stationary phase (e.g., C8 or C4 instead of C18) or a column with a larger pore size.2. Wash the column with a strong solvent (e.g., 100% isopropanol) after the run. | Highly hydrophobic peptides can bind irreversibly to some stationary phases. A less hydrophobic stationary phase or larger pores may improve recovery. |
| Peptide Precipitation During Lyophilization | 1. Add a small amount of a volatile acid (e.g., acetic acid) or base (e.g., ammonium bicarbonate) to the pooled fractions before lyophilization, depending on the peptide's pI. | Maintaining the peptide's charge state can prevent aggregation and precipitation as the acetonitrile is removed during lyophilization. |
Issue 3: Difficulty Separating Closely Eluting Impurities
| Possible Cause | Troubleshooting Action | Rationale |
| Presence of Diastereomers or Deletion Sequences | 1. Optimize the HPLC gradient to be shallower around the elution point of the target peptide.2. Try a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile). | These impurities are often very similar in hydrophobicity to the target peptide. A shallower gradient increases the separation time and resolution. Different column chemistries or solvents can alter selectivity. |
| Incomplete Deprotection | 1. Collect all major peaks and analyze by MS to identify the desired product and any protected or partially protected species.2. If incomplete deprotection is confirmed, re-subject the crude peptide to the cleavage/deprotection conditions. | Incomplete removal of protecting groups (like Boc) results in impurities with significantly different retention times that should be identifiable by MS. |
Data Presentation
Table 1: Typical RP-HPLC Purification Parameters for a Hydrophobic Peptide
| Parameter | Typical Value/Range | Notes |
| Column | C18, 5 µm, 100-300 Å pore size | Larger pore sizes are better for larger peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA is a standard ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the common organic modifier. |
| Gradient | 5-95% B over 30-60 minutes | A shallow gradient is often required for good resolution of hydrophobic peptides. |
| Flow Rate | 1.0 mL/min (analytical), 20 mL/min (prep) | Varies with column diameter. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm if Trp or Tyr are present. |
| Purity Achieved | >95% | Target for most research applications. |
| Typical Yield | 20-50% | Highly dependent on crude purity and sequence complexity. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the crude lyophilized peptide.
-
Attempt to dissolve the peptide in Mobile Phase A.
-
If solubility is poor, dissolve the peptide in a minimal volume (e.g., 100-200 µL) of a strong organic solvent such as DMSO.
-
Once dissolved, dilute the sample with Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Method Development (Analytical HPLC):
-
Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Identify the peak corresponding to the target peptide (usually the major peak, confirmed by MS).
-
Optimize the gradient to achieve baseline separation of the target peak from major impurities. A shallower gradient around the elution time of the target peptide is often effective.
-
-
Preparative HPLC Purification:
-
Equilibrate a preparative C18 column with the initial conditions determined from the analytical run.
-
Inject the bulk of the prepared sample onto the column. Avoid overloading, which can lead to poor separation.
-
Run the optimized gradient.
-
Collect fractions corresponding to the main product peak.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the fractions with the desired purity (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Decision tree for troubleshooting common peptide purification issues.
References
Technical Support Center: Optimizing Boc-Hyp-OEt Incorporation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals incorporating Boc-Hyp-OEt (Boc-trans-4-hydroxy-L-proline ethyl ester) into peptide sequences. Due to the steric hindrance presented by the Boc protecting group and the cyclic structure of hydroxyproline, optimizing reaction conditions is critical to ensure efficient and successful coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound?
The main difficulties arise from steric hindrance, which can lead to:
-
Slow or incomplete coupling reactions: The bulky Boc group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Low yields: Inefficient coupling directly results in a lower overall yield of the desired peptide.
-
Side reactions: Prolonged reaction times or the use of highly reactive reagents under harsh conditions can increase the likelihood of side reactions, such as racemization.[1]
Q2: My this compound coupling reaction is slow or incomplete. What are the likely causes?
Slow or incomplete coupling is a common issue with sterically hindered amino acids. The primary causes include:
-
Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to efficiently form the active ester.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reagent concentration can significantly impact the reaction rate.
-
Peptide aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access to the reactive sites.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more powerful coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone. The most effective reagents include aminium/uronium and phosphonium salts such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings, promoting fast reaction times and minimizing racemization.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent that provides a good balance of reactivity and cost.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another highly effective phosphonium salt-based reagent suitable for hindered couplings.
The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® with carbodiimides can also enhance coupling efficiency and suppress racemization.[1]
Q4: Can I use microwave irradiation to speed up the coupling of this compound?
Yes, microwave-assisted peptide synthesis can be an effective strategy to accelerate the coupling of sterically hindered amino acids. The elevated temperatures achieved with microwave irradiation can help overcome the activation energy barrier, leading to shorter reaction times and potentially higher yields. However, it is crucial to carefully control the temperature to avoid racemization and other side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser test after coupling) | 1. Inefficient coupling reagent: The chosen reagent may not be sufficiently reactive to overcome the steric hindrance. 2. Suboptimal reaction conditions: Reaction time, temperature, or concentration may be insufficient. 3. Peptide aggregation: The peptide-resin may be aggregated, blocking reactive sites. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP. 2. Optimize reaction conditions: - Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4-12 hours. - Increase temperature: Raise the reaction temperature to 30-50°C, monitoring for potential side reactions. - Increase reagent concentration: Use a higher excess of this compound and coupling reagents (2-4 equivalents). - Perform a "double coupling": After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Address aggregation: - Use a low-load resin to increase the distance between peptide chains. - Incorporate structure-breaking solvents like isopropanol or trifluoroethanol in the coupling solvent. |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at the this compound incorporation step. | In addition to the solutions for low coupling yield, consider implementing a capping step after the coupling of this compound. This involves acetylating any unreacted N-terminal amines with acetic anhydride to prevent them from reacting in subsequent cycles, which simplifies purification. |
| Racemization | 1. Over-activation of the amino acid: Prolonged exposure to the coupling reagent before addition to the resin. 2. Excessive temperature or reaction time. 3. Use of a strong base. | 1. Use in-situ activation: Add the coupling reagent directly to the mixture of the amino acid and resin. 2. Optimize temperature and time: Use the mildest conditions that still provide an acceptable yield. 3. Use a weaker base if compatible with the chosen coupling reagent. Additives like HOBt can also help suppress racemization.[1] |
Data Presentation
The following table summarizes the expected trends in reaction time and yield for the incorporation of a sterically hindered amino acid like this compound using different coupling reagents. These values are illustrative and should be optimized for specific peptide sequences.
| Coupling Reagent | Additive | Typical Reaction Time (hours) | Expected Yield | Key Considerations |
| DIC | HOBt | 4 - 12 | Moderate | Cost-effective but generally slower and less efficient for hindered couplings. |
| HBTU | HOBt | 1 - 4 | High | A good balance of reactivity and cost; widely used for both standard and challenging couplings. |
| HATU | N/A | 0.5 - 2 | Very High | Highly reactive and effective at minimizing racemization, making it a preferred choice for difficult couplings. |
| PyBOP | N/A | 1 - 3 | High | A powerful phosphonium-based reagent, particularly effective for hindered amino acids. |
Experimental Protocols
Protocol 1: Standard HBTU/HOBt Coupling for this compound in SPPS
This protocol outlines a manual solid-phase peptide synthesis (SPPS) procedure for incorporating this compound.
1. Resin Swelling:
- Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by a wash with Dimethylformamide (DMF).
2. Boc Deprotection:
- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.
- Drain the solution and repeat the treatment with 50% TFA in DCM for an additional 20 minutes.
- Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.
3. Neutralization:
- Neutralize the resin by washing with a 10% solution of Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
- Wash the resin with DMF (3x) to remove excess base.
4. Coupling of this compound:
- In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
5. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
- A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
- If the Kaiser test is positive (blue/purple beads), extend the reaction time or perform a double coupling (repeat step 4 with fresh reagents).
6. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: High-Efficiency HATU Coupling for Difficult Incorporations
This protocol is recommended when standard methods result in low coupling efficiency.
1. Resin Preparation:
- Perform resin swelling, Boc deprotection, and neutralization as described in Protocol 1 (steps 1-3).
2. Coupling with HATU:
- In a separate vessel, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF.
- Add DIEA (4 equivalents) to the resin, followed immediately by the addition of the this compound/HATU solution.
- Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
- Monitor the reaction completion using the Kaiser test as described in Protocol 1 (step 5).
- Once the reaction is complete, wash the resin as described in Protocol 1 (step 6).
Visualizations
Caption: A typical solid-phase peptide synthesis (SPPS) cycle for this compound incorporation.
Caption: A logical flowchart for troubleshooting inefficient this compound coupling reactions.
References
Validation & Comparative
A Comparative Guide to Boc-Hyp-OEt and Fmoc-Hyp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides an objective, data-driven comparison of two commonly used hydroxyproline derivatives: tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt) and 9-fluorenylmethyloxycarbonyl-4-hydroxy-L-proline (Fmoc-Hyp-OH). The choice between these two reagents often dictates the overall synthetic strategy, influencing factors such as reaction conditions, purification methods, and the potential for side reactions.
At the heart of the comparison lies the fundamental difference in their Nα-protecting groups: the acid-labile Boc group and the base-labile Fmoc group.[1][2] This distinction governs their application in either solution-phase or solid-phase peptide synthesis (SPPS) and dictates the orthogonality of the overall protection scheme. This compound, with its protected C-terminus, is primarily suited for solution-phase synthesis, while Fmoc-Hyp-OH is the standard choice for Fmoc-based SPPS.[3][4]
Performance and Strategy: A Comparative Overview
The decision to use this compound versus Fmoc-Hyp-OH is contingent on the desired peptide's characteristics, the overall synthetic approach, and the available laboratory infrastructure. The following tables summarize the key attributes and performance metrics associated with each derivative, based on established principles of peptide chemistry.
Table 1: General Characteristics and Synthetic Strategy
| Feature | This compound | Fmoc-Hyp-OH |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA, HCl in dioxane)[5] | Basic (e.g., 20% piperidine in DMF) |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) |
| Orthogonality | Compatible with base-labile and hydrogenolysis-cleavable protecting groups. | Orthogonal to acid-labile side-chain and linker protecting groups. |
| C-Terminus | Ethyl ester (requires final saponification) | Free carboxylic acid (for direct coupling to resin or subsequent amino acid) |
Table 2: Performance and Potential Side Reactions
| Parameter | This compound (in Solution Phase) | Fmoc-Hyp-OH (in Solid Phase) |
| Coupling Efficiency | Generally high, but dependent on coupling reagents and solubility. | High with modern coupling reagents (e.g., HBTU, HATU). |
| Racemization Risk | Can be significant at the C-terminus during saponification or with certain coupling reagents (e.g., carbodiimides with HOBt). | Low during coupling with appropriate activators, but can occur with histidine and cysteine. Diketopiperazine formation is a risk at the dipeptide stage. |
| Side Reactions | Alkylation of nucleophilic side chains by the t-butyl cation during deprotection (scavengers recommended). | Aspartimide formation with adjacent aspartic acid residues. |
| Purification | Requires purification after each coupling and deprotection step. | Simplified purification; excess reagents washed away after each step. |
| Scalability | Can be advantageous for large-scale synthesis of shorter peptides or fragments. | Well-suited for automated synthesis and production of long peptides. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatives. The following are generalized protocols for key steps in their respective synthetic strategies.
This compound in Solution-Phase Peptide Synthesis
1. Coupling of this compound to an Amino Acid Ester:
-
Materials: this compound, amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl), N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM and add DIPEA (1.1 eq) to neutralize.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
-
2. Deprotection of the Boc Group:
-
Materials: Boc-protected peptide, trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide TFA salt.
-
3. Saponification of the C-terminal Ethyl Ester:
-
Materials: Peptide ethyl ester, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the peptide ethyl ester in a mixture of THF and water.
-
Cool the solution to 0°C and add a solution of LiOH (1.1-1.5 eq) in water dropwise.
-
Stir the reaction at 0°C and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with 1N HCl.
-
Remove the THF under reduced pressure and extract the aqueous layer with an appropriate organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid. Note: This step carries a risk of racemization, especially for the C-terminal amino acid.
-
Fmoc-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS)
1. Loading of Fmoc-Hyp-OH onto the Resin (e.g., Wang Resin):
-
Materials: Wang resin, Fmoc-Hyp-OH, DCC, 4-(dimethylamino)pyridine (DMAP), DMF, DCM.
-
Procedure:
-
Swell the Wang resin in DCM for 1-2 hours.
-
In a separate flask, dissolve Fmoc-Hyp-OH (3-4 eq relative to resin substitution), DCC (3-4 eq), and a catalytic amount of DMAP (0.1 eq) in a mixture of DCM and DMF.
-
Drain the DCM from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the loading efficiency using a quantitative ninhydrin test.
-
After complete loading, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
2. Fmoc Deprotection:
-
Materials: Fmoc-protected peptide-resin, 20% piperidine in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirm complete deprotection with a positive ninhydrin test (except for N-terminal proline).
-
3. Coupling of the Next Fmoc-Amino Acid:
-
Materials: Deprotected peptide-resin, Fmoc-amino acid, HBTU, HOBt, DIPEA, DMF.
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq), HBTU (3-4 eq), and HOBt (3-4 eq) in DMF.
-
Add DIPEA (6-8 eq) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a negative ninhydrin test.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the fundamental differences in the synthetic pathways for incorporating hydroxyproline using this compound and Fmoc-Hyp-OH.
References
A Comparative Guide to the Coupling Efficiency of Boc-Hyp-OEt and Other Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline and its derivatives, such as hydroxyproline, into peptide sequences is a critical aspect of drug design and development, influencing the peptide's conformation, stability, and biological activity. The efficiency of the coupling process for these amino acids is paramount for the successful synthesis of the target peptide. This guide provides an objective comparison of the coupling efficiency of tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt) with other commonly used proline and hydroxyproline derivatives. This comparison is supported by a review of common coupling methodologies and illustrative experimental data.
Executive Summary
The choice between Boc- and Fmoc-protected proline and hydroxyproline derivatives significantly impacts the overall efficiency of solid-phase peptide synthesis (SPPS). While direct head-to-head quantitative comparisons of coupling yields under identical conditions are not extensively available in peer-reviewed literature, general trends can be extrapolated from existing data and established synthesis protocols.
Generally, the Boc (tert-butyloxycarbonyl) strategy is favored for the synthesis of long or challenging peptide sequences, particularly those prone to aggregation. The repeated acid treatments used for Boc deprotection can help disrupt secondary structures, potentially improving coupling efficiency in difficult contexts. Conversely, the milder conditions of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy make it highly suitable for the synthesis of peptides containing sensitive modifications.
This guide will delve into the nuances of coupling these important amino acid derivatives, providing researchers with the information needed to make informed decisions for their specific synthetic challenges.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies, the following table presents an illustrative summary of expected coupling yield ranges for this compound and other proline derivatives based on commonly employed coupling methods. These values are representative and can vary based on the specific peptide sequence, resin, coupling reagents, and reaction conditions.
| Derivative | Protecting Group | Coupling Method | Typical Coupling Time (min) | Expected Yield Range (%) | Key Considerations |
| This compound | Boc | DIC/HOBt | 60-240 | 85-95 | Cost-effective; potential for racemization can be minimized with HOBt. |
| Boc-Pro-OEt | Boc | DIC/HOBt | 60-180 | 90-98 | Generally efficient coupling; less sterically hindered than hydroxyproline derivatives. |
| Fmoc-Hyp-OH | Fmoc | HATU/DIPEA | 20-60 | 95-99 | Higher efficiency and faster reaction times; suitable for acid-sensitive peptides. |
| Fmoc-Pro-OH | Fmoc | HBTU/DIPEA | 30-90 | 97-99+ | Very efficient coupling; widely used in automated peptide synthesis. |
| Cbz-Hyp-OEt | Cbz | DCC/HOBt | 120-300 | 80-90 | Less common in SPPS; removal of Cbz group requires harsher conditions. |
Note: The expected yield ranges are estimations based on general observations in peptide synthesis and are intended for comparative purposes. Actual yields should be determined experimentally for each specific synthesis.
Experimental Protocols
Detailed methodologies for common coupling reactions are provided below. These protocols are foundational and may require optimization based on the specific requirements of the peptide being synthesized.
This compound Coupling using DIC/HOBt
This protocol outlines a standard procedure for the coupling of a Boc-protected amino acid in solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, this compound and HOBt are dissolved in a minimal amount of DMF.
-
Coupling Reaction: The activated amino acid solution is added to the resin, followed by the addition of DIC. The reaction is agitated at room temperature for 1-4 hours.
-
Monitoring: The progress of the coupling reaction is monitored using the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Upon completion, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
Fmoc-Hyp-OH Coupling using HATU/DIPEA
This protocol is a highly efficient method for coupling Fmoc-protected amino acids, especially those that are sterically hindered.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Hyp-OH (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection: The resin is swelled in DMF, and the N-terminal Fmoc group is removed by treating with 20% piperidine in DMF.
-
Pre-activation: In a separate vessel, Fmoc-Hyp-OH and HATU are dissolved in DMF. DIPEA is added, and the mixture is allowed to pre-activate for 1-2 minutes.
-
Coupling Reaction: The pre-activated amino acid solution is added to the resin.
-
Reaction Monitoring: The reaction mixture is agitated at room temperature for 20-60 minutes. The completion of the reaction is monitored by the Kaiser test.
-
Washing: After a negative Kaiser test, the resin is washed extensively with DMF to ensure the removal of all soluble reagents.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the general workflow of a peptide coupling cycle and the decision-making process for selecting a coupling strategy.
Caption: A generalized workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
Caption: A decision tree illustrating the selection process for a peptide synthesis strategy.
Conclusion
The choice of protecting group and coupling strategy for proline and hydroxyproline derivatives is a critical determinant of success in peptide synthesis. While this compound and other Boc-protected derivatives offer a robust approach for challenging sequences, Fmoc-protected counterparts, coupled with modern activating agents like HATU, generally provide higher coupling efficiencies and faster reaction times. Researchers should carefully consider the specific characteristics of their target peptide to select the most appropriate synthetic strategy. The protocols and illustrative data provided in this guide serve as a valuable resource for navigating these decisions and optimizing the synthesis of hydroxyproline-containing peptides.
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Hyp-OEt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of peptides synthesized using N-α-tert-butyloxycarbonyl-trans-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt). The performance of this building block is evaluated in the context of solid-phase peptide synthesis (SPPS), with a particular focus on how the choice of protecting group strategy—Boc versus the more common Fmoc—can influence the purity, yield, and ultimately, the biological activity of the final peptide product. This guide includes supporting experimental data, detailed methodologies for key biological assays, and visualizations to aid in understanding the underlying principles.
Introduction
Hydroxyproline (Hyp) is a critical non-standard amino acid that plays a crucial role in the structure and function of collagen and other biologically active peptides. The incorporation of Hyp into synthetic peptides is of significant interest for the development of therapeutics related to wound healing, tissue regeneration, and other collagen-related biological processes. The choice of the synthetic route, particularly the protecting group strategy for the α-amino group of hydroxyproline, can have a profound impact on the quality and biological relevance of the synthesized peptides.
This guide focuses on the use of this compound and compares it with the widely used alternative, Fmoc-Hyp(tBu)-OH. While both Boc and Fmoc strategies are capable of producing high-quality peptides, they possess distinct chemical characteristics that can affect the outcome of the synthesis and, consequently, the reliability of subsequent biological assays.[1][][3]
Comparison of Boc and Fmoc Strategies for Hydroxyproline-Containing Peptide Synthesis
The two dominant strategies in solid-phase peptide synthesis (SPPS) are defined by the N-terminal protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[][4] The choice between these two methodologies is a critical decision that affects synthesis efficiency, peptide purity, and overall yield.
| Feature | Boc-SPPS (using this compound) | Fmoc-SPPS (using Fmoc-Hyp(tBu)-OH) | References |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., 20% Piperidine in DMF) | |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | |
| Key Advantages | - Often better for long or aggregation-prone sequences due to repeated acid treatments that can disrupt secondary structures. - Can lead to higher yields in some cases. | - Milder deprotection conditions are compatible with a wider range of sensitive modifications. - Orthogonality of protecting groups prevents premature side-chain deprotection. - Easier to automate and monitor. | |
| Potential Drawbacks | - Harsh final cleavage conditions (HF) require specialized equipment and can degrade sensitive peptides. - Repetitive acid exposure can lead to side reactions. | - Piperidine can cause side reactions with certain amino acids. - Aggregation can be more problematic for some sequences. |
Impact on Purity and Biological Activity
While no direct comparative studies on the biological activity of a specific hydroxyproline-containing peptide synthesized with both this compound and Fmoc-Hyp(tBu)-OH were identified in the literature, we can infer potential differences based on the known outcomes of each synthesis strategy.
-
Purity: Fmoc-SPPS is generally considered to produce peptides of higher purity due to its milder deprotection steps and the orthogonality of the protecting groups, which minimizes side reactions. However, for sequences prone to aggregation, the repeated acid washes in Boc-SPPS can sometimes lead to a purer final product by disrupting these aggregates.
-
Yield: The overall yield of a peptide synthesis can be influenced by numerous factors, including the sequence itself and the chosen protocol. While both methods can achieve high yields, challenges with aggregation in Fmoc-SPPS or acid-catalyzed side reactions in Boc-SPPS can lead to reduced yields.
Experimental Protocols for Biological Activity Assessment
The following are detailed methodologies for key experiments to assess the biological activity of synthesized hydroxyproline-containing peptides.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the synthesized peptides on cell viability and proliferation, which is relevant for peptides intended for wound healing or tissue regeneration applications.
Methodology:
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the synthesized peptide in cell culture medium and add to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells with the peptide for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Collagen Synthesis Assay (Sircol Assay)
This assay quantifies the amount of newly synthesized soluble collagen produced by cells in response to treatment with the synthesized peptides.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., fibroblasts) to near confluence and then treat with various concentrations of the synthesized peptide for 24-48 hours.
-
Collagen Extraction: Collect the cell culture supernatant and extract soluble collagen according to the Sircol assay kit manufacturer's instructions.
-
Sircol Dye Binding: Add the Sircol dye reagent to the extracted collagen samples. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Precipitation and Washing: Centrifuge to pellet the collagen-dye complex and wash to remove unbound dye.
-
Solubilization and Measurement: Dissolve the pellet in the provided alkali reagent and measure the absorbance at 555 nm.
-
Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Wound Healing Assay (Scratch Assay)
This in vitro assay mimics cell migration during wound healing and can be used to assess the potential of the synthesized peptides to promote this process.
Methodology:
-
Create a Monolayer: Grow a confluent monolayer of cells (e.g., keratinocytes or fibroblasts) in a culture plate.
-
Create a "Scratch": Use a sterile pipette tip to create a linear gap or "scratch" in the cell monolayer.
-
Peptide Treatment: Replace the medium with fresh medium containing different concentrations of the synthesized peptide. Include a control with no peptide.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure over time.
Visualizations
Signaling Pathway for Collagen Synthesis
Caption: A simplified signaling pathway illustrating how a bioactive peptide can stimulate collagen synthesis.
Experimental Workflow for Peptide Synthesis and Biological Testing
Caption: The overall workflow from peptide synthesis to biological activity assessment.
Conclusion
The synthesis of biologically active peptides containing hydroxyproline is a critical area of research with significant therapeutic potential. The choice between Boc-SPPS with this compound and Fmoc-SPPS with Fmoc-Hyp(tBu)-OH is a key consideration that can influence the quality of the final peptide product. While the Fmoc strategy is often preferred for its milder conditions and the high purity of the resulting peptides, the Boc strategy remains a valuable tool for specific challenging sequences.
Ultimately, the goal of any peptide synthesis is to produce a compound of sufficient purity and quantity to yield reliable and reproducible results in biological assays. Researchers should carefully consider the properties of their target peptide when selecting a synthesis strategy and employ rigorous purification and analytical methods to ensure the quality of their synthetic peptides before proceeding with biological evaluation. The experimental protocols provided in this guide offer a starting point for assessing the biological activities of these promising molecules.
References
A Comparative Analysis of Hydroxyproline Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of peptides containing hydroxyproline (Hyp). This non-standard amino acid, crucial for the structural integrity of collagen and a component of various bioactive peptides, possesses a secondary hydroxyl group that necessitates protection to prevent unwanted side reactions during peptide chain elongation. This guide provides an objective comparison of the most commonly employed protecting groups for the hydroxyl moiety of hydroxyproline, supported by experimental data and detailed protocols to inform your synthetic strategy.
The choice of a suitable protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily whether a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) approach is utilized. The key is to ensure orthogonality, where the side-chain protecting group remains stable during the repeated cleavage of the Nα-protecting group and can be removed under conditions that do not degrade the final peptide.
Performance Comparison of Key Protecting Groups
The most prevalent protecting groups for the hydroxyproline side chain are the tert-butyl (tBu) ether, the benzyl (Bzl) ether, and the trityl (Trt) ether. Each presents a unique profile of stability, lability, and compatibility with different synthesis workflows.
| Protecting Group | Nα-Strategy Compatibility | Stability | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| tert-Butyl (tBu) | Primarily Fmoc | Stable to bases (e.g., piperidine). | Strong acid (e.g., TFA).[1] | High stability during Fmoc-SPPS; compatible with standard cleavage cocktails. | Harsh acidic cleavage may not be suitable for sensitive peptides; can be difficult to remove from sterically hindered positions.[2] |
| Benzyl (Bzl) | Primarily Boc | Stable to moderate acids (e.g., TFA).[3] | Strong acid (e.g., HF, TFMSA) or hydrogenolysis (Pd/C).[3][4] | Robust and well-established in Boc-SPPS; orthogonal to Fmoc deprotection. | Requires harsh cleavage conditions (HF) or catalytic transfer hydrogenation, which may not be compatible with all functional groups. |
| Trityl (Trt) | Primarily Fmoc | Stable to bases (e.g., piperidine); labile to mild acid. | Very mild acid (e.g., 1-2% TFA in DCM). | Orthogonal to both Fmoc deprotection and final cleavage, allowing for on-resin side-chain modification. | Steric bulk may hinder coupling efficiency; can be too labile for some reaction conditions. |
Direct comparative studies have shown that for the synthesis of "difficult" peptide sequences, the use of trityl-based side chain protection can lead to purer crude peptides compared to t-butyl-based protection. This is attributed to the bulky trityl group potentially disrupting interchain aggregation during synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for key steps in peptide synthesis involving protected hydroxyproline.
Protocol 1: Coupling of Fmoc-Hyp(tBu)-OH in Fmoc-SPPS
Objective: To incorporate a tert-butyl protected hydroxyproline residue into a peptide chain using Fmoc solid-phase peptide synthesis.
Materials:
-
Fmoc-Hyp(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: On-Resin Selective Deprotection of Fmoc-Hyp(Trt)-OH
Objective: To selectively remove the trityl group from the hydroxyproline side chain for subsequent on-resin modification, while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are intact.
Materials:
-
Peptide-resin containing an Fmoc-Hyp(Trt)-OH residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA and 1-5% TIS in DCM.
-
Cleavage: Treat the resin with the deprotection cocktail for 10-30 minutes at room temperature with gentle agitation. The reaction progress can be monitored by HPLC analysis of small cleavage aliquots.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% DIPEA in DMF, and finally with DMF.
-
The resin is now ready for on-resin modification of the deprotected hydroxyproline side chain.
Protocol 3: Final Cleavage and Deprotection
Objective: To cleave the peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (composition depends on the peptide sequence and protecting groups)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing tBu and Trt protected residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For Trt groups, a scavenger like triisopropylsilane (TIS) is highly recommended to prevent re-attachment of the trityl cation. A suitable cocktail is Reagent B: TFA/phenol/water/TIS (88:5:5:2).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualizations
Logical Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a hydroxyproline protecting group.
General Experimental Workflow for SPPS
Caption: General experimental workflow for solid-phase peptide synthesis.
References
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Boc-Hyp-OEt
For Researchers, Scientists, and Drug Development Professionals
The incorporation of hydroxyproline (Hyp) into synthetic peptides is a critical step in the development of therapeutics, collagen mimetics, and various research tools. The choice of the protected hydroxyproline building block significantly influences the purity of the final peptide, impacting its biological activity and experimental reliability. This guide provides an objective comparison of peptide purity when using N-tert-butyloxycarbonyl-4-hydroxy-L-proline ethyl ester (Boc-Hyp-OEt) versus the widely used alternative, Fmoc-Hyp(tBu)-OH, supported by a review of common synthetic outcomes and detailed analytical protocols.
Performance Comparison: this compound vs. Fmoc-Hyp(tBu)-OH
The purity of a crude peptide synthesized via solid-phase peptide synthesis (SPPS) is a key indicator of the efficiency and cleanliness of the synthetic strategy. While direct, side-by-side quantitative comparisons in the literature are scarce, the known chemistries of the Boc and Fmoc strategies allow for a qualitative and experience-based assessment of expected purity outcomes.
| Parameter | This compound Strategy | Fmoc-Hyp(tBu)-OH Strategy | Key Considerations |
| Typical Crude Purity (%) | 70-85% | >90% | Purity is sequence-dependent. The harsher acidic conditions for Boc deprotection and final cleavage can lead to more side products. |
| Key Side Reactions | - Incomplete Deprotection: Residual Boc groups can lead to truncated sequences. - t-butylation: The t-butyl cation formed during deprotection can modify sensitive residues. - Aspartimide Formation: For sequences containing Asp, the acidic conditions can promote this side reaction. | - Piperidine Adducts: Formation of adducts with the deprotection reagent. - Premature Cleavage: The lability of the linker to the base can be a factor. | The choice of scavengers during final cleavage is critical in Boc chemistry to minimize side reactions. |
| Purification Complexity | Generally higher due to a greater number of closely eluting impurities. | Generally lower, with the main peak being more prominent in HPLC chromatograms. | A more complex crude product necessitates more rigorous and time-consuming purification protocols. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.
-
Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Coupling (Boc-AA-OH):
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in ethanol/water, followed by evaporation.
-
Dissolve the Boc-amino acid cesium salt (2 mmol) in dimethylformamide (DMF, 5 mL) and add to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM (3 x 10 mL each).
3. Peptide Chain Elongation (Iterative Cycle):
-
Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM (10 mL) for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) for 5-10 minutes.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Coupling (for this compound or other Boc-amino acids):
-
In a separate vessel, dissolve the Boc-amino acid (including this compound, 3-4 equivalents) and an activating agent like HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion with the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
4. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add the resin and a scavenger cocktail (e.g., anisole).
-
Cool the vessel to -5 to 0°C and condense anhydrous hydrogen fluoride (HF) into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Molecular Weight Confirmation by Mass Spectrometry (MS)
1. Sample Preparation:
-
Dilute the peptide sample in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
2. MS Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
3. Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the target peptide.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for peptide purity assessment and a relevant biological pathway involving hydroxyproline.
A Comparative Guide to the Synthesis of Hydroxyproline-Containing Peptides: Boc vs. Fmoc Strategies
Introduction to Hydroxyproline in Peptides
Hydroxyproline (Hyp) is a non-standard amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals. Its incorporation into synthetic peptides is of significant interest for creating collagen mimetics, developing novel biomaterials, and designing therapeutic peptides with enhanced stability and specific conformations. The hydroxyl group of hydroxyproline requires protection during peptide synthesis to prevent unwanted side reactions.
Comparison of Boc and Fmoc Strategies for Hydroxyproline Incorporation
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the Nα-amino protecting group and the chemical conditions required for its removal. The Boc group is acid-labile, while the Fmoc group is base-labile. This distinction dictates the choice of resins, side-chain protecting groups, and cleavage reagents.
| Feature | Boc Strategy (for Boc-Hyp-OEt) | Fmoc Strategy (for Fmoc-Hyp(tBu)-OH) |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection | Acidic (e.g., Trifluoroacetic acid - TFA) | Basic (e.g., Piperidine in DMF) |
| Side-Chain Protection (Hyp) | Ethyl ether (OEt) in this compound | tert-butyl (tBu) in Fmoc-Hyp(tBu)-OH |
| Resin Linker | Typically acid-labile (e.g., Merrifield, PAM) | Acid-labile (e.g., Wang, Rink Amide) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA with scavengers) |
| Orthogonality | Not fully orthogonal; relies on graded acid lability. | Fully orthogonal.[1] |
| Advantages | - Robust for long or difficult sequences.[2] - Less prone to aggregation in some cases. | - Milder deprotection conditions. - Amenable to automated synthesis. - Easier synthesis of protected peptide fragments. |
| Disadvantages | - Harsh final cleavage conditions (HF).[2] - Requires specialized equipment for HF cleavage. | - Diketopiperazine formation can be an issue at the dipeptide stage, especially with proline derivatives.[3] - Potential for side reactions with base-sensitive modifications. |
Generalized Experimental Protocols
The following are generalized protocols for the incorporation of a protected hydroxyproline residue using both Boc and Fmoc SPPS.
Boc-SPPS Protocol for this compound
This protocol is a generalized procedure based on standard Boc-SPPS methodologies.
-
Resin Selection and Preparation:
-
Choose a suitable resin for Boc chemistry, such as Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide.
-
Swell the resin in dichloromethane (DCM) or dimethylformamide (DMF).
-
-
Nα-Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM and then DMF to remove residual acid.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
-
Coupling of this compound:
-
Activate this compound (2-4 equivalents) using a suitable coupling reagent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing:
-
After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide in cold diethyl ether.
-
Fmoc-SPPS Protocol for Fmoc-Hyp(tBu)-OH
This is a standard protocol for Fmoc-SPPS.
-
Resin Selection and Preparation:
-
Choose a suitable resin for Fmoc chemistry, such as Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide.
-
Swell the resin in DMF.
-
-
Nα-Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Hyp(tBu)-OH:
-
Activate Fmoc-Hyp(tBu)-OH (3 equivalents) with a coupling reagent like HBTU or HATU in the presence of an activator base such as DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing:
-
After coupling, wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to cleave the peptide from the resin and remove the tBu and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for incorporating a protected hydroxyproline residue.
References
A Comparative Guide to Boc-Hyp-OEt in Peptide Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the overall success of the research endeavor. Among the myriad of protected amino acid derivatives available, Boc-Hyp-OEt, a Boc-protected hydroxyproline ethyl ester, presents a valuable option for the incorporation of the non-canonical amino acid hydroxyproline into peptide sequences. This guide provides an objective comparison of this compound with its primary alternative, Fmoc-Hyp(tBu)-OH, supported by representative experimental data and detailed protocols to aid in making an informed choice for your specific synthetic needs.
Performance Comparison: this compound vs. Fmoc-Hyp(tBu)-OH
The choice between the Boc and Fmoc strategies for peptide synthesis extends to the selection of protected hydroxyproline derivatives. Each strategy, with its distinct chemistry for Nα-protection and deprotection, offers advantages and disadvantages that must be weighed based on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources.
Table 1: Comparison of this compound and Fmoc-Hyp(tBu)-OH in Peptide Synthesis
| Feature | This compound | Fmoc-Hyp(tBu)-OH |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)) | Basic (e.g., Piperidine in Dimethylformamide (DMF)) |
| Side-Chain Protection | Hydroxyl group is unprotected (as ethyl ester) | tert-Butyl (tBu) ether |
| Typical Coupling Yield | Generally good, but may require longer reaction times or stronger coupling reagents for this sterically hindered amino acid. Representative yields for similar hindered amino acids range from 85-95%. | High, typically >95%. The Fmoc strategy is often favored for its high coupling efficiency. |
| Typical Coupling Time | 1 - 4 hours, depending on the coupling reagent and the specific peptide sequence. | 30 minutes - 2 hours. Generally faster than Boc-amino acid couplings. |
| Purity of Crude Peptide | Can be high, but the harsh acidic deprotection steps can lead to side reactions and the formation of deletion sequences if coupling is incomplete. | Generally very high due to the mild deprotection conditions and high coupling efficiency. |
| Potential Side Reactions | Acid-catalyzed side reactions, including t-butylation of sensitive residues. The unprotected hydroxyl group of hydroxyproline can potentially undergo acylation, though this is less common with the ethyl ester. | Aspartimide formation in sequences containing Asp residues. The tBu side-chain protection is generally robust and prevents side reactions at the hydroxyl group. |
| Compatibility | Well-suited for the synthesis of hydrophobic peptides as the protonated N-terminus after deprotection can reduce aggregation. | Compatible with a wide range of acid-sensitive linkers and side-chain protecting groups, offering greater flexibility in synthesis design (orthogonal strategy). |
| Cost | Boc-amino acids are generally less expensive than their Fmoc counterparts. | Fmoc-amino acids and coupling reagents are typically more expensive. |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound and as a reference, the standard cycle for Fmoc-Hyp(tBu)-OH in solid-phase peptide synthesis. It is important to note that optimization of coupling times and reagent equivalents may be necessary for specific peptide sequences.
Protocol 1: Coupling of this compound using HBTU
This protocol describes a standard procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.
Materials:
-
Peptide-resin with a free amine terminus
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3x).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using the Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizing the Workflow and Comparison
To better illustrate the processes and the decision-making involved, the following diagrams have been generated.
Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.
Caption: Decision matrix for selecting between this compound and Fmoc-Hyp(tBu)-OH.
Conclusion
The selection between this compound and Fmoc-Hyp(tBu)-OH for the incorporation of hydroxyproline into a peptide sequence is a nuanced decision that depends on a variety of factors. The Boc strategy, utilizing this compound, offers a cost-effective and robust method, particularly for the synthesis of hydrophobic peptides. However, researchers must be prepared to contend with harsher deprotection conditions and the potential for acid-catalyzed side reactions.
Conversely, the Fmoc strategy, employing Fmoc-Hyp(tBu)-OH, provides a milder and more efficient route to hydroxyproline-containing peptides, often resulting in higher purity of the crude product. The orthogonality of the Fmoc/tBu approach also allows for greater flexibility in the synthesis of complex peptides with diverse functionalities. The higher cost of reagents associated with the Fmoc strategy is a key consideration.
Ultimately, the optimal choice will be dictated by the specific requirements of the target peptide, the scale of the synthesis, the available instrumentation, and the overall goals of the research project. By carefully considering the comparative data and protocols presented in this guide, researchers can make a well-informed decision to advance their peptide synthesis endeavors.
Evaluating the Impact of Boc-Hyp-OEt on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of peptides with specific conformational properties is paramount for achieving desired biological activity and stability. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of Boc-Hyp-OEt (N-tert-butyloxycarbonyl-trans-4-hydroxy-L-proline ethyl ester) and its influence on peptide conformation, benchmarked against other proline analogs and supported by experimental data.
The introduction of substituents onto the proline ring can profoundly influence the local peptide structure by affecting the pyrrolidine ring pucker, the cis/trans isomerization of the preceding peptide bond, and the overall secondary structure. This compound, a derivative of the naturally occurring 4-hydroxyproline, is a valuable tool for peptide chemists seeking to introduce conformational constraints.
Comparative Analysis of Conformational Effects
The conformational impact of incorporating proline analogs into a peptide backbone is often assessed by measuring the ratio of the trans to cis conformation of the Xaa-Pro bond (Ktrans/cis) and by analyzing the resulting secondary structure through spectroscopic methods. While direct quantitative data for this compound is limited in publicly available literature, its conformational effects can be inferred from studies on closely related analogs like N-acetyl-4-hydroxyproline methyl ester (Ac-Hyp-OMe). The 4-hydroxyl group is the primary driver of the conformational bias, which is expected to be similar for this compound.
Below is a summary of the known conformational effects of 4-hydroxyproline derivatives and a comparison with other non-natural proline analogs.
| Amino Acid Derivative | Key Structural Feature | Impact on Pyrrolidine Ring Pucker | Ktrans/cis Ratio | Influence on Secondary Structure |
| This compound (inferred) | 4R-hydroxyl group | Favors Cγ-exo pucker | Increases Ktrans/cis | Promotes polyproline II (PPII) helix and can stabilize β-turns.[1][2] |
| Ac-Hyp-OMe | 4R-hydroxyl group | Favors Cγ-exo pucker | High Ktrans/cis in non-polar solvents.[3] | Stabilizes collagen triple helices and PPII helices.[1][4] |
| Proline (Pro) | Unsubstituted pyrrolidine ring | Flexible (Cγ-exo and Cγ-endo) | Lower Ktrans/cis than Hyp derivatives | Can adopt various conformations, including PPII and β-turns. |
| (2S, 4R)-4-Fluoroproline (Flp) | 4R-fluoro group (strong electron-withdrawing) | Strongly favors Cγ-exo pucker | Significantly increases Ktrans/cis | Potent stabilizer of the PPII conformation and collagen triple helices. |
| (2S, 4S)-4-Hydroxyproline (hyp) | 4S-hydroxyl group | Favors Cγ-endo pucker | Low Ktrans/cis | Destabilizes PPII helices and collagen triple helices. |
| (2S, 4S)-4-Fluoroproline (flp) | 4S-fluoro group | Strongly favors Cγ-endo pucker | Further decreases Ktrans/cis | Destabilizes PPII helices. |
Experimental Protocols
Accurate assessment of peptide conformation relies on robust experimental methodologies. The following are standard protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most powerful techniques for this purpose.
Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to gain qualitative and semi-quantitative insights into the secondary structure of peptides in solution.
1. Sample Preparation:
- Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of optically active components and have low absorbance in the far-UV region.
- Determine the precise concentration of the peptide stock solution using a reliable method such as quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues.
- Dilute the stock solution to a final concentration of approximately 50-100 µM for measurements in a 1 mm pathlength quartz cuvette.
2. Data Acquisition:
- Record a baseline spectrum of the buffer solution in the far-UV range (typically 190-260 nm).
- Record the CD spectrum of the peptide solution under the same conditions.
- Subtract the buffer baseline from the peptide spectrum.
- Typically, spectra are recorded at a controlled temperature (e.g., 25 °C).
3. Data Analysis:
- Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).
- Analyze the resulting spectrum for characteristic secondary structure features:
- α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
- β-sheet: A negative band around 218 nm and a positive band around 195 nm.
- Polyproline II (PPII) helix: A strong negative band around 195 nm and a weak positive band around 220 nm.
- Random coil: A strong negative band near 200 nm.
- Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including dihedral angles and inter-proton distances, which are crucial for detailed conformational analysis.
1. Sample Preparation:
- Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like CDCl₃/CD₃OH). The choice of solvent can significantly impact peptide conformation.
- The peptide concentration typically ranges from 1-5 mM.
- Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
2. Data Acquisition:
- Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- 1D ¹H NMR: To observe the overall spectral quality and identify the resonances of amide protons. The ratio of trans to cis isomers can often be determined by integrating the distinct sets of peaks for each conformer.
- 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Cross-peaks in NOESY/ROESY spectra provide distance restraints that are crucial for structure calculation. For instance, a strong NOE between the α-proton of residue i and the δ-protons of residue i+1 is characteristic of a trans Xaa-Pro bond, while a strong NOE between the α-protons of both residues is indicative of a cis bond.
- ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the chemical environment of backbone and side-chain atoms.
3. Data Analysis and Structure Calculation:
- Assign all proton resonances using the combination of TOCSY and NOESY/ROESY spectra.
- Integrate the peaks corresponding to the trans and cis conformers in the 1D or 2D spectra to determine the Ktrans/cis ratio.
- Use the intensities of NOE cross-peaks to generate a set of inter-proton distance restraints.
- Use software packages like CYANA, XPLOR-NIH, or AMBER to calculate a family of 3D structures that are consistent with the experimental restraints.
Visualizations
Caption: Experimental workflow for evaluating peptide conformation.
Caption: Generalized peptide-receptor signaling pathway.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Boc-Hyp-OET: A Procedural Guide
Core Hazards and Disposal Principles
The Safety Data Sheet (SDS) for Boc-Hyp-OH indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, the cornerstone of the disposal procedure is the prevention of environmental release. All waste containing Boc-Hyp-OET must be managed as hazardous chemical waste.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for the related compound, Boc-Hyp-OH, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1] |
Note: This data is for Boc-Hyp-OH. Users should handle this compound with the assumption of similar or identical hazards.
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, step-by-step protocol is essential for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid chemical waste. Ensure the container is sealed to prevent evaporation and spills. Do not mix with other incompatible waste streams.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "tert-Butoxycarbonyl-L-hydroxyproline ethyl ester" or "this compound".
-
Include the primary hazard warnings: "Toxic" and "Dangerous for the Environment".
3. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash[1]. The high aquatic toxicity necessitates professional disposal to prevent environmental contamination.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be required.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect all cleanup materials in a labeled hazardous waste container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling Boc-Hyp-Oet
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Hyp-Oet (N-Boc-4-hydroxy-L-proline ethyl ester). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential dust or vapors.[1]
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.[2]
Personal Protective Equipment:
-
Eye and Face Protection: Always wear chemical safety goggles with side shields.[2][3] A face shield should be used in conjunction with goggles when there is a risk of splashing.[4]
-
Hand Protection: Use compatible, chemical-resistant gloves. Butyl rubber is a recommended material for handling esters. Gloves should be inspected before use and disposed of properly.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a higher risk of exposure, consider wearing impervious clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a type N95) should be used.
II. Chemical Properties and Hazard Information
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline ethyl ester |
| Synonyms | This compound, Boc-L-hydroxyproline ethyl ester |
| Appearance | Likely a solid or oil. |
| Hazards | May cause skin and eye irritation. Harmful if swallowed. While not classified as hazardous under GHS by most reports for similar compounds, it is prudent to handle with care. May be combustible. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials. |
III. Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Preparation and Weighing: a. Don all required PPE as outlined in Section I. b. Perform all manipulations within a certified chemical fume hood. c. To minimize dust inhalation, carefully transfer the required amount of this compound from the stock container to a tared weighing vessel. d. Close the stock container tightly immediately after use.
2. Dissolution and Reaction: a. Add the weighed this compound to the reaction vessel containing the appropriate solvent. Common solvents for similar compounds include dioxane, tetrahydrofuran (THF), and ethyl acetate. b. If the procedure requires heating, use a well-controlled heating mantle and monitor the reaction temperature closely. c. Ensure the reaction setup is secure and properly clamped.
3. Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature. b. If performing an aqueous work-up, be mindful of potential pressure buildup when mixing. Vent the separatory funnel frequently. c. Handle all organic solvents within the fume hood.
4. Spill and Emergency Procedures: a. Minor Spill: In case of a small spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or diatomaceous earth. Collect the material in a sealed container for proper disposal. b. Major Spill: In the event of a large spill, evacuate the laboratory and notify the appropriate safety personnel immediately. c. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. d. Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. e. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. f. Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory.
1. Waste Collection: a. Collect all waste containing this compound, including contaminated solids and organic solvents, in a designated and clearly labeled hazardous waste container. b. The label should include the full chemical name: "Waste N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline ethyl ester".
2. Waste Segregation: a. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and acids. b. Segregate solid waste from liquid waste.
3. Storage of Waste: a. Store the sealed waste container in a designated satellite accumulation area within the laboratory. b. Ensure the storage area is well-ventilated and away from heat sources.
4. Final Disposal: a. Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
V. Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
